Thalidomide-4-O-C3-NH2 hydrochloride
Descripción
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Propiedades
Fórmula molecular |
C16H18ClN3O5 |
|---|---|
Peso molecular |
367.78 g/mol |
Nombre IUPAC |
4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H17N3O5.ClH/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21;/h1,3-4,10H,2,5-8,17H2,(H,18,20,21);1H |
Clave InChI |
VLVYOLGLUQVIFR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-4-O-C3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-4-O-C3-NH2 hydrochloride is a synthetic ligand designed for the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). As a derivative of thalidomide, it functions as a key component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality aimed at targeted protein degradation. This technical guide elucidates the core mechanism of action of this compound, contextualized within its role as a CRBN ligand in the ubiquitin-proteasome system. While specific quantitative data for this particular derivative is not extensively available in peer-reviewed literature, this document provides a comprehensive overview based on the well-established principles of thalidomide and its analogs. Included are detailed experimental protocols and signaling pathway diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction: The Role of Thalidomide Analogs in Targeted Protein Degradation
Thalidomide, a drug with a complex history, has been repurposed due to its potent immunomodulatory and anti-cancer properties. The discovery of Cereblon (CRBN) as its direct cellular target was a watershed moment, revealing that thalidomide and its analogs function as "molecular glues."[1] They modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins, referred to as "neo-substrates."[2][3]
This compound is a functionalized derivative of thalidomide, featuring a linker with a terminal amine group. This design makes it an ideal building block for the synthesis of PROTACs.[4][5] A PROTAC is a heterobifunctional molecule that consists of a ligand for an E3 ubiquitin ligase (like Thalidomide-4-O-C3-NH2), a linker, and a ligand for a target protein of interest (POI). By bringing the POI into close proximity with the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[4][5]
Core Mechanism of Action
The mechanism of action of this compound, when incorporated into a PROTAC, involves the hijacking of the ubiquitin-proteasome system. This process can be broken down into the following key steps:
-
Binding to Cereblon (CRBN): The thalidomide moiety of the molecule binds to the CRBN subunit of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[6]
-
Formation of a Ternary Complex: The PROTAC, now bound to CRBN, also binds to the target Protein of Interest (POI) via its other ligand. This results in the formation of a transient ternary complex: POI-PROTAC-CRBN.
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein degradation. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Signaling Pathway Diagram
Caption: General mechanism of a thalidomide-based PROTAC.
Quantitative Data
| Compound | Binding Affinity (Kd) to CRBN | Target Protein | DC50 | Dmax | Cell Line | Reference |
| Thalidomide | ~250 nM | MEIS2 (endogenous) | - | - | HEK293T | [2] |
| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer | - | - | - | - | [6] |
| Pomalidomide | Similar to Thalidomide | IKZF1, IKZF3 | Potent | >90% | MM.1S | [2] |
| Lenalidomide | Similar to Thalidomide | IKZF1, IKZF3 | Potent | >90% | MM.1S | [2] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of CRBN-recruiting molecules and PROTACs.
CRBN Binding Assay (Competitive Pull-down)
This assay is used to determine the binding of a compound to CRBN.
Materials:
-
Thalidomide-immobilized beads (or other CRBN ligand-immobilized beads)
-
Cell lysate containing FLAG-tagged CRBN
-
Test compound (e.g., this compound)
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blot reagents
-
Anti-FLAG antibody
Protocol:
-
Incubate the thalidomide-immobilized beads with the cell lysate containing FLAG-CRBN in the presence of varying concentrations of the test compound for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect the amount of bound CRBN.
-
The reduction in the amount of bound CRBN in the presence of the test compound indicates competitive binding.
Western Blot for Protein Degradation
This is the standard method to quantify the degradation of a target protein in a cellular context.
Materials:
-
Cell line of interest
-
PROTAC synthesized using this compound
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-POI, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC50 and Dmax values.
Experimental Workflow Diagram
Caption: Workflow for characterizing a novel PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its mechanism of action is rooted in its ability to recruit the E3 ligase CRBN, thereby enabling the targeted degradation of proteins of interest. While detailed characterization of this specific molecule is limited in public literature, the principles outlined in this guide, based on extensive research on thalidomide and its analogs, provide a solid foundation for its application in drug discovery and chemical biology. The provided experimental protocols and diagrams serve as a practical resource for researchers aiming to utilize this and similar molecules to advance the field of targeted protein degradation.
References
- 1. Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thalidomide-4-O-C3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-4-O-C3-NH2 hydrochloride is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide, it functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the cereblon (CRBN) protein. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of PROTACs incorporating thalidomide-based linkers, with a focus on the structural class to which this compound belongs. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide will present generalized protocols and representative data from closely related analogs to provide a thorough understanding of its application in targeted protein degradation.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). They are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]
Thalidomide and its analogs have been repurposed as highly effective E3 ligase ligands that bind to cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] By incorporating a thalidomide-based moiety, such as this compound, a PROTAC can effectively "hijack" the CRBN E3 ligase and bring it into close proximity with a specific POI. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
Chemical Properties
While specific experimental data for this compound is not widely published, its basic chemical properties can be derived from supplier information and chemical structure analysis.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₈ClN₃O₄ | [4] |
| Molecular Weight | 367.78 g/mol | [5] |
| CAS Number | 2913240-95-4 | [5] |
| Appearance | Solid | [5] |
| General Class | E3 Ligase Ligand-Linker Conjugate | [5] |
Mechanism of Action: The PROTAC-Induced Ternary Complex
The primary mechanism of action for any PROTAC, including those derived from this compound, is the formation of a ternary complex consisting of the target protein (POI), the PROTAC molecule, and the E3 ubiquitin ligase.
Caption: PROTAC-mediated protein degradation pathway.
The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the PROTAC binds to the POI. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule can then continue to mediate the degradation of other POI molecules.[6]
Synthesis of Thalidomide-Based PROTAC Linkers
While a specific synthesis protocol for this compound is not publicly available, a general approach for synthesizing 4-O-linked thalidomide analogs with a terminal amine can be conceptualized based on established organic chemistry principles and published methods for similar compounds.
Caption: Generalized synthesis workflow for a 4-O-linked thalidomide linker.
Experimental Protocol: Generalized Synthesis
-
Protection of the amine: The starting material would likely be a 3-carbon linker with a terminal amine and a leaving group (e.g., a halide) on the other end. The amine would first be protected, for example, with a tert-butyloxycarbonyl (Boc) group.
-
Alkylation: 4-Hydroxythalidomide would then be reacted with the protected linker in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to form the ether linkage.
-
Deprotection: The Boc protecting group would then be removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to yield the final product, Thalidomide-4-O-C3-NH2, which can be isolated as its hydrochloride salt.
Experimental Evaluation of PROTACs
The evaluation of a PROTAC's efficacy involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficiency, and cellular effects.
Binding Affinity Assays
Determining the binding affinity of the thalidomide moiety to CRBN is crucial for ensuring E3 ligase recruitment.
Table 2: Representative Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Assay Type | Binding Affinity (K D or IC 50 ) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.3 µM | [7] |
| Pomalidomide | Surface Plasmon Resonance (SPR) | ~0.4 µM | [7] |
| Lenalidomide | Fluorescence Polarization (FP) | ~0.7 µM | [7] |
| Thalidomide Analog 4 | Surface Plasmon Resonance (SPR) | 55 nM | [7] |
| Thalidomide Analog 6 | Surface Plasmon Resonance (SPR) | 111 nM | [7] |
| Note: This data is for illustrative purposes and represents values for thalidomide and its analogs, not specifically this compound. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).[8]
-
Sample Preparation: Purified recombinant CRBN protein and the thalidomide-based ligand are prepared in an identical, well-matched buffer to minimize heats of dilution.[9]
-
Titration: The ligand is titrated into the protein solution in a stepwise manner in the ITC instrument.
-
Data Analysis: The resulting heat changes are measured and plotted against the molar ratio of ligand to protein to generate a binding isotherm, from which the thermodynamic parameters are calculated.[10]
Protein Degradation Assays
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein.
Table 3: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC 50 (nM) | D max (%) | Reference |
| ARV-825 | BRD4 | RS4;11 | <1 | >95 | [7] |
| dBET1 | BRD4 | MV4;11 | 4.3 | >98 | [7] |
| Compound 155 | BTK | MOLM-14 | 7.2 | >90 | [7] |
| DGY-08-097 | HCV NS3/4A | Huh7 | 50 | >80 | [7] |
| Note: This data is for illustrative purposes and represents values for various thalidomide-based PROTACs. |
Experimental Protocol: Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.[3]
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration in each sample is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control to determine the extent of protein degradation. The concentration of the PROTAC that results in 50% degradation is the DC 50 value, and the maximum percentage of degradation is the D max .[3]
Cellular Viability Assays
These assays are performed to assess the downstream functional consequences of target protein degradation, such as the inhibition of cancer cell proliferation.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating and Treatment: Cells are plated in a multi-well plate and treated with a range of PROTAC concentrations.
-
Reagent Addition: After a set incubation period (e.g., 72 hours), a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC 50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
Signaling Pathways and Logical Relationships
The successful application of a thalidomide-based PROTAC involves a series of interconnected events that can be visualized as a logical workflow.
Caption: Logical workflow for the development and evaluation of a PROTAC.
Conclusion
This compound represents a key molecular entity in the rapidly advancing field of targeted protein degradation. As a thalidomide-based E3 ligase ligand with a linker terminating in a primary amine, it provides a versatile starting point for the synthesis of novel PROTACs against a wide array of protein targets. While specific experimental data for this particular compound remains to be broadly published, the well-established principles of PROTAC technology and the extensive research on related thalidomide analogs provide a robust framework for its application. The experimental protocols and representative data presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new PROTACs, ultimately contributing to the development of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degradation and PROTACs [se.promega.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
An In-depth Technical Guide to Thalidomide-4-O-C3-NH2 Hydrochloride for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The E3 ligase ligand is a critical component, and derivatives of thalidomide that bind to the Cereblon (CRBN) E3 ligase are among the most widely used in PROTAC design.
This technical guide provides a comprehensive overview of Thalidomide-4-O-C3-NH2 hydrochloride, a functionalized E3 ligase ligand-linker conjugate specifically designed for PROTAC development. We will delve into its chemical properties, synthesis, and application in constructing PROTACs, supported by experimental protocols and data where available in the public domain.
Physicochemical Properties
This compound is a synthetic derivative of thalidomide featuring a 3-carbon alkyl linker with a terminal primary amine attached to the 4-position of the phthalimide ring via an ether linkage. The terminal amine serves as a versatile chemical handle for conjugation to a POI ligand, typically through the formation of a stable amide bond.
There appear to be some discrepancies in the reported physicochemical properties of this compound across various suppliers. After a thorough review of available data, the following represents the most consistently reported information:
| Property | Value |
| IUPAC Name | 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| Molecular Formula | C₁₆H₁₈ClN₃O₄ |
| Molecular Weight | 367.78 g/mol |
| CAS Number | 2357110-84-8 |
| Appearance | Solid |
| Storage | Store at -20°C |
PROTAC Mechanism of Action with Thalidomide-based Ligands
A PROTAC utilizing a thalidomide-based E3 ligase ligand, such as this compound, operates through a catalytic cycle to induce the degradation of a target protein.
Synthesis of this compound
Experimental Protocol: Synthesis of 4-Hydroxythalidomide (Precursor)
This protocol is based on the reaction of 3-hydroxyphthalic anhydride with α-aminoglutarimide.
Materials:
-
3-Hydroxyphthalic anhydride
-
(±)-α-Aminoglutarimide hydrochloride
-
Triethylamine (TEA)
-
Toluene
-
Hydrochloric acid (HCl)
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 3-hydroxyphthalic anhydride in toluene, add (±)-α-aminoglutarimide hydrochloride.
-
Add triethylamine to the mixture and heat to reflux (approximately 110°C) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-hydroxythalidomide.
Experimental Protocol: Synthesis of this compound
This proposed protocol involves the alkylation of 4-hydroxythalidomide with a protected 3-aminopropanol derivative, followed by deprotection.
Materials:
-
4-Hydroxythalidomide
-
N-(3-bromopropyl)phthalimide or a similar protected 3-halopropanolamine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Alkylation:
-
Dissolve 4-hydroxythalidomide in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add N-(3-bromopropyl)phthalimide and stir the reaction mixture at an elevated temperature (e.g., 80°C) overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the intermediate product by flash column chromatography.
-
-
Deprotection:
-
Dissolve the purified intermediate in ethanol.
-
Add hydrazine hydrate and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After cooling, filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
-
Salt Formation:
-
Dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Application in PROTAC Synthesis
The primary amine of this compound is typically coupled with a carboxylic acid moiety on the warhead (the POI-binding ligand) to form a stable amide bond, thus creating the final PROTAC molecule.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
This protocol outlines a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized warhead.
Materials:
-
This compound
-
Carboxylic acid-functionalized warhead (POI ligand)
-
Amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., HPLC)
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead in anhydrous DMF or DCM.
-
Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, neutralize this compound with an equivalent of the base in the chosen solvent.
-
Add the solution of the neutralized this compound to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
Quantitative Data
Quantitative data on the binding affinity of this compound to CRBN and the degradation efficiency of PROTACs synthesized using this specific linker are not widely available in the public domain. However, data from related thalidomide analogs can provide a useful reference.
Binding Affinity to CRBN
The binding of thalidomide and its derivatives to CRBN is primarily mediated by the glutarimide moiety. The affinity of thalidomide for CRBN is in the nanomolar range.[1] It is anticipated that the 4-O-C3-NH2 modification would not significantly disrupt this interaction, but experimental validation is necessary.
| Compound | Binding Affinity (Kd) to CRBN |
| Thalidomide | ~250 nM[1] |
| Lenalidomide | ~178 nM[1] |
| Pomalidomide | ~157 nM[1] |
Protein Degradation Efficiency
The degradation efficiency of a PROTAC is typically characterized by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage). These values are highly dependent on the specific target protein, the warhead used, and the cell line. While specific data for PROTACs using this compound is not available, PROTACs employing thalidomide-based E3 ligase ligands and short alkyl linkers have demonstrated potent degradation of various target proteins, often with DC₅₀ values in the low nanomolar range.[2]
Experimental Protocols for PROTAC Characterization
CRBN Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
-
Immobilization: Immobilize recombinant CRBN protein on a sensor chip.
-
Binding: Flow solutions of this compound at various concentrations over the chip surface to measure association.
-
Dissociation: Flow buffer over the chip to measure dissociation.
-
Data Analysis: Analyze the sensorgram data to determine the on-rate (ka), off-rate (kd), and calculate the dissociation constant (Kd = kd/ka).
Cellular Protein Degradation Assay (e.g., Western Blot)
-
Cell Treatment: Plate cells and treat with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its terminal amine provides a convenient point of attachment for a wide variety of POI ligands through robust amide bond formation chemistry. While specific quantitative data for this particular linker-ligand conjugate are limited in publicly available resources, the established principles of PROTAC design and the known binding characteristics of the thalidomide scaffold provide a strong foundation for its successful application in targeted protein degradation studies. The experimental protocols outlined in this guide offer a starting point for the synthesis and characterization of novel PROTACs utilizing this E3 ligase ligand. As with all PROTAC development, empirical optimization of the linker and warhead combination is crucial for achieving potent and selective degradation of the desired target protein.
References
An In-depth Technical Guide to Thalidomide-4-O-C3-NH2 Hydrochloride: A Cereblon Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-4-O-C3-NH2 hydrochloride is a synthetic ligand designed for the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). As a derivative of thalidomide, it serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality aimed at targeted protein degradation. This technical guide provides a comprehensive overview of the structure, underlying mechanism of action, and relevant experimental data pertaining to thalidomide and its analogs. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from closely related thalidomide derivatives and general methodologies to provide a foundational resource for researchers in the field of targeted protein degradation.
Core Structure and Chemical Properties
This compound is a thalidomide analog functionalized with a 3-aminopropoxy linker at the 4-position of the phthalimide ring. This modification provides a reactive primary amine for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.
| Property | Value |
| Chemical Formula | C₁₆H₁₈ClN₃O₄ |
| Molecular Weight | 351.79 g/mol |
| CAS Number | 2357110-84-8 |
| SMILES String | Cl.NCCCC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1 |
| Synonyms | Thalidomide-4-C3-NH2 HCl |
Structural Diagram:
Caption: 2D structure of this compound.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1] This binding event modulates the substrate specificity of the CRL4^CRBN^ complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][2]
In the context of a PROTAC, Thalidomide-4-O-C3-NH2 serves as the CRBN-recruiting moiety. The primary amine on the linker is conjugated to a ligand for a protein of interest (POI). The resulting PROTAC molecule facilitates the formation of a ternary complex between CRBN, the PROTAC, and the POI, leading to the ubiquitination and degradation of the POI.
Caption: PROTAC-mediated protein degradation workflow.
Quantitative Data: Cereblon Binding Affinity
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not publicly documented. However, established methodologies for the synthesis of thalidomide analogs and for assessing CRBN engagement can be adapted.
General Synthesis of 4-Alkoxy-Thalidomide Analogs
The synthesis of 4-alkoxy-thalidomide derivatives generally starts from 4-hydroxythalidomide.
Caption: General synthetic workflow for 4-alkoxy-thalidomide analogs.
Protocol Outline:
-
Alkylation: 4-Hydroxythalidomide is reacted with a protected amino-alkyl halide (e.g., N-Boc-3-bromopropanamine) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to drive the reaction to completion.
-
Purification: The crude product is purified using standard techniques such as column chromatography.
-
Deprotection: The Boc-protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM) or dioxane to yield the final amine hydrochloride salt.
-
Final Purification: The final product is often purified by precipitation or recrystallization.
In Vitro Cereblon Engagement Assay (Competitive Binding)
A common method to assess the binding of a compound to CRBN is a competitive binding assay.
Principle: A known fluorescently labeled ligand for CRBN is incubated with the CRBN protein. The test compound (this compound) is then added at varying concentrations. If the test compound binds to the same site on CRBN, it will displace the fluorescent ligand, resulting in a measurable change in a biophysical property, such as fluorescence polarization or Förster resonance energy transfer (FRET).
General Protocol:
-
Prepare Reagents: Recombinant CRBN protein, a fluorescently labeled CRBN ligand, and a dilution series of the test compound.
-
Incubation: In a microplate, incubate the CRBN protein with the fluorescent ligand.
-
Competition: Add the test compound at various concentrations to the wells and incubate to allow for competitive binding to reach equilibrium.
-
Measurement: Measure the fluorescence signal (e.g., fluorescence polarization) using a plate reader.
-
Data Analysis: Plot the change in fluorescence signal against the concentration of the test compound to determine the IC₅₀ value.
Signaling Pathways
While specific signaling pathway modulation by this compound has not been detailed, the parent compound, thalidomide, is known to affect several key cellular pathways, primarily through its interaction with CRBN.
NF-κB Signaling Pathway
Thalidomide has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[4][][6] This suppression is thought to occur through the inhibition of IκB kinase (IKK) activity, which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB.[][6]
Caption: Thalidomide's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its structure incorporates the essential thalidomide core for CRBN recruitment and a versatile linker for conjugation to ligands of target proteins. While specific quantitative data and detailed experimental protocols for this particular molecule are limited in publicly accessible literature, the extensive research on thalidomide and its analogs provides a robust framework for its application in targeted protein degradation studies. Researchers utilizing this compound can draw upon the established methodologies for synthesis, in vitro binding assays, and cellular degradation experiments to advance their research in this exciting therapeutic area. Further studies are warranted to fully characterize the binding kinetics, degradation profiles, and specific signaling consequences of PROTACs constructed with this particular E3 ligase ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thalidomide-4-O-C3-NH2 Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-4-O-C3-NH2 hydrochloride, a crucial Cereblon (CRBN) E3 ligase ligand employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the mechanism of action, physicochemical properties, and relevant experimental protocols for the characterization of this ligand and its associated PROTACs. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates data from closely related and structurally similar thalidomide analogs to provide a robust reference for researchers in the field.
Introduction: The Role of Cereblon in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for the degradation of proteins, playing a critical role in maintaining cellular homeostasis. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, a small regulatory protein. This ubiquitination marks the target protein for degradation by the proteasome.
Cereblon (CRBN) is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] The discovery that thalidomide and its analogs (immunomodulatory drugs or IMiDs) bind directly to CRBN has paved the way for a new era in drug discovery.[2] This binding event modulates the substrate specificity of the CRL4^CRBN^ complex, inducing the degradation of "neosubstrates" that are not typically targeted by the native E3 ligase.[2]
PROTAC technology leverages this principle by creating heterobifunctional molecules. One end of the PROTAC binds to the target protein of interest (POI), while the other end binds to an E3 ligase, such as Cereblon. This proximity forces the ubiquitination and subsequent degradation of the POI.[3] this compound serves as a foundational building block for constructing these CRBN-recruiting PROTACs.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in PROTAC design and development, including considerations for solubility, permeability, and linker chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ClN₃O₄ | [4] |
| Molecular Weight | 367.79 g/mol | [4] |
| CAS Number | 2357110-84-8 | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [5] |
Quantitative Data: Binding Affinity and Degradation Efficacy (Reference Data)
Table 3.1: Cereblon Binding Affinity of Thalidomide and its Analogs
| Compound | Assay | Binding Affinity (Kᵢ) | Reference |
| Thalidomide | Competitive Titration | 249.20 nM | [6] |
| Lenalidomide | Competitive Titration | 177.80 nM | [6] |
| Pomalidomide | Competitive Titration | 156.60 nM | [6] |
Table 3.2: Representative Degradation Efficacy of a PROTAC Utilizing a Thalidomide-based Ligand
Note: This data is illustrative and highly dependent on the specific PROTAC, target protein, and cell line used.
| PROTAC | Target Protein | Cell Line | DC₅₀ | Dmax | Reference |
| dBET1 (utilizing a thalidomide derivative) | BRD4 | various | ~100-500 nM | >90% |
Signaling Pathway and Mechanism of Action
The mechanism of action for a PROTAC utilizing this compound involves the recruitment of the CRL4^CRBN^ E3 ligase to a specific target protein, leading to its ubiquitination and proteasomal degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and PROTACs derived from it.
Synthesis of this compound (Proposed Route)
Caption: Proposed synthetic workflow for Thalidomide-4-O-C3-NH2 HCl.
Cereblon Binding Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This competitive binding assay is used to determine the affinity of a test compound for Cereblon.[7]
Principle: The assay utilizes a GST-tagged human Cereblon protein, an anti-GST antibody labeled with a Europium cryptate donor, and a thalidomide-based tracer labeled with an XL665 acceptor. When the tracer binds to Cereblon, the donor and acceptor are brought into proximity, resulting in a FRET signal. A test compound that binds to Cereblon will compete with the tracer, leading to a decrease in the FRET signal.[7]
Materials:
-
GST-tagged human Cereblon (CRBN)
-
Anti-GST antibody labeled with Europium cryptate
-
Thalidomide-Red tracer (labeled with XL665)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low volume white plates
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dispense 2 µL of the test compound dilutions or vehicle control into the wells of the 384-well plate.
-
Add 4 µL of GST-tagged Cereblon to each well.
-
Prepare a detection mix containing the anti-GST-Europium cryptate antibody and the Thalidomide-Red tracer.
-
Add 4 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the test compound concentration to determine the IC₅₀ value.
Protein Degradation Assay: HiBiT-based Lytic Assay
This assay provides a quantitative measurement of target protein degradation in cells.[8][9]
Principle: The target protein of interest is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[8] In a lytic assay format, a detection reagent containing the complementary LgBiT protein and a luciferase substrate is added to the cells. The reconstituted NanoBiT® luciferase generates a luminescent signal that is proportional to the amount of HiBiT-tagged protein present. A decrease in luminescence indicates protein degradation.[8][9]
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged target protein
-
PROTAC of interest (containing this compound)
-
Cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Protocol:
-
Seed the HiBiT-tagged cells into a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the PROTAC in the cell culture medium.
-
Treat the cells with the PROTAC dilutions or vehicle control and incubate for the desired time period (e.g., 2, 4, 8, 24 hours).
-
At the end of the incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luminescence signal to the vehicle-treated control to determine the percentage of protein remaining.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
PROTAC Development Workflow
The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
Caption: Iterative workflow for PROTAC development.
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its thalidomide core provides a well-established anchor to the Cereblon E3 ligase, while the C3-amine linker offers a versatile point of attachment for target-binding ligands. Although specific quantitative data for this particular molecule is sparse in the public domain, the wealth of information available for its parent compound and analogs provides a strong foundation for its application in targeted protein degradation research. The experimental protocols and workflows detailed in this guide are intended to equip researchers with the necessary tools to effectively utilize this compound in their drug discovery and development endeavors. As the field of targeted protein degradation continues to evolve, the systematic characterization of such fundamental building blocks will be paramount to the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thalidomide-4-C3-NH2 hydrochloride - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Guide to Degradation: Discovery and Synthesis of Thalidomide-Based PROTAC Linkers
A Technical Whitepaper for Drug Discovery Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of every potent and selective PROTAC lies a meticulously designed linker, a chemical bridge that orchestrates the crucial ternary complex formation between the target protein and an E3 ubiquitin ligase.
This technical guide delves into the discovery and synthesis of linkers for one of the most widely utilized classes of PROTACs: those based on thalidomide and its analogs, which recruit the Cereblon (CRBN) E3 ligase.[1][2][3] We will explore the critical role of the linker, present key quantitative data, provide detailed experimental protocols, and visualize complex concepts to empower researchers in the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far more than a passive spacer. Its length, chemical composition, rigidity, and attachment points to the target-binding ligand and the E3 ligase ligand are critical determinants of the resulting PROTAC's efficacy, selectivity, and physicochemical properties.[4] A well-designed linker facilitates the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[5]
The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains of varying lengths.[6] The choice between these and other linker types, such as those incorporating rigid moieties or "click chemistry" handles, can profoundly impact a PROTAC's performance.
Quantitative Analysis of Linker Performance
The optimization of a PROTAC is an empirical process that often requires the synthesis and evaluation of a library of molecules with varying linkers.[6][7] The following tables summarize quantitative data from studies on thalidomide-based PROTACs, primarily targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy.[1][8] These tables illustrate the impact of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Influence of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| Example 1 | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[8] |
| Example 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency in some contexts.[8] |
| Example 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[8] |
| Example 4 | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[8] |
| Example 5 | 8 | BRD4 | Various | Potent | High | Longer PEG linkers can be effective, as seen with "Thalidomide-NH-PEG8-Ts" building blocks.[2] |
Note: Data is compiled from different studies and experimental conditions may vary. The "hook effect," where efficacy decreases at higher concentrations, should be considered when interpreting degradation data.[8][9]
Table 2: Comparison of Different Linker Chemistries for BRD4 Degradation
| PROTAC | Linker Type | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) |
| MZ1 | Traditional Amide | VHL Ligand | JQ1 | ~25 | >90 |
| dBET1 | Click Chemistry (Triazole) | Thalidomide | JQ1 | ~100 | >80 |
Caption for Table 2: Performance data for the BRD4-degrading PROTACs MZ1 and dBET1, which utilize different linker technologies.[5]
Visualizing PROTAC Mechanisms and Workflows
To better understand the complex processes involved in PROTAC development, we can use diagrams to visualize signaling pathways, experimental workflows, and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Biophysical Properties of Thalidomide-4-O-C3-NH2 Hydrochloride: A Technical Guide
Disclaimer: Specific, experimentally determined biophysical data for Thalidomide-4-O-C3-NH2 hydrochloride is not extensively available in the public domain. This technical guide provides a comprehensive overview based on the properties of its parent compound, thalidomide, and its well-characterized derivatives. The experimental protocols and signaling pathways described herein are representative of the methodologies used for similar molecules and serve as a foundational resource for researchers, scientists, and drug development professionals.
This compound is a synthetic ligand designed for use in Proteolysis Targeting Chimeras (PROTACs). It incorporates the core structure of thalidomide, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN), and features a 3-carbon alkoxy linker with a terminal amine group for conjugation to a target protein ligand. As a crucial component in many PROTACs, understanding its biophysical properties and interaction with CRBN is essential for the development of effective protein degraders.
Physicochemical and Biophysical Data
Quantitative biophysical data for this compound is limited. However, by examining the parent molecule, thalidomide, and its renowned derivatives, lenalidomide and pomalidomide, we can infer the expected binding affinity range and key physicochemical characteristics. The core thalidomide moiety is responsible for the interaction with Cereblon, and modifications at the 4-position of the phthalimide ring are generally not expected to drastically alter this primary binding affinity.
| Property | This compound | Thalidomide | Lenalidomide | Pomalidomide |
| Molecular Formula | C₁₆H₁₈ClN₃O₄ | C₁₃H₁₀N₂O₄ | C₁₃H₁₃N₃O₃ | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 351.79 g/mol | 258.23 g/mol | 259.26 g/mol | 273.24 g/mol |
| CAS Number | 2357110-84-8 | 50-35-1 | 191732-72-6 | 19171-19-8 |
| Binding Affinity to Cereblon (Kd) | Not Reported | ~250 nM[1] | ~178 nM[1] | ~157 nM[1] |
| Appearance | Reported as a solid | Needles or white powder[2] | Off-white solid | White to off-white solid |
| Solubility | Not Reported | Sparingly soluble in aqueous buffers; soluble in DMSO (~12 mg/mL)[3] | Soluble in DMSO | Soluble in DMSO |
Signaling Pathway
Thalidomide and its derivatives function by binding to Cereblon (CRBN), which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). This binding event alters the substrate specificity of the CRL4CRBN complex, leading to the recruitment of "neosubstrates" for ubiquitination and subsequent degradation by the 26S proteasome. In the context of a PROTAC, the thalidomide-based ligand recruits CRBN, while the other end of the PROTAC molecule binds to a target protein of interest. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation.
Caption: PROTAC-induced protein degradation pathway.
Experimental Protocols
The following are detailed, representative protocols for key biophysical assays used to determine the binding affinity of small molecules like this compound to their protein targets.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte.
Methodology:
-
Immobilization:
-
Recombinant human Cereblon (CRBN), often the thalidomide-binding domain (TBD), is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A solution of CRBN in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active sites are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.
-
This compound is serially diluted in the running buffer to create a concentration series (e.g., 0.1 nM to 1 µM).
-
Each concentration is injected over the immobilized CRBN surface for a defined association time, followed by a dissociation phase where only the running buffer flows over the chip.
-
The change in the SPR signal (measured in response units, RU) is monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation:
-
Recombinant CRBN is dialyzed extensively against the desired assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
This compound is dissolved in the final dialysis buffer.
-
The concentrations of the protein and the ligand are precisely determined.
-
-
Titration:
-
The sample cell of the calorimeter is filled with the CRBN solution (e.g., 10-20 µM).
-
The injection syringe is filled with a concentrated solution of the thalidomide derivative (e.g., 100-200 µM).
-
A series of small, sequential injections of the ligand into the protein solution are performed at a constant temperature (e.g., 25 °C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat of dilution is corrected for by injecting the ligand into the buffer alone.
-
The corrected heat per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the binding of a small molecule ligand to its target protein.
Caption: Workflow for biophysical characterization.
References
An In-depth Technical Guide to CRBN Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins rather than merely inhibiting them. This technology utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, is one of the most widely utilized E3 ligases in PROTAC design.[2] Its recruitment is typically mediated by small molecules derived from immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[3] The favorable pharmacological properties and smaller molecular weight of CRBN ligands make them attractive for the development of orally bioavailable PROTACs.[4] This guide provides a comprehensive technical overview of CRBN ligands for PROTAC development, including their mechanism of action, quantitative binding data, detailed experimental protocols, and key signaling and experimental workflows.
Mechanism of Action
The fundamental principle of a CRBN-based PROTAC is to induce the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase complex.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1]
CRBN Ligands: An Overview
The most commonly used CRBN ligands are derivatives of thalidomide, lenalidomide, and pomalidomide. These molecules bind to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[6] While effective, these traditional IMiD-based ligands can also induce the degradation of endogenous CRBN neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), which can lead to off-target effects.[4] Consequently, significant research efforts are focused on developing novel, non-phthalimide CRBN binders with improved selectivity and physicochemical properties.[7]
Quantitative Binding Affinity of CRBN Ligands
The binding affinity of a ligand to CRBN is a critical parameter in PROTAC design, influencing the efficiency of ternary complex formation and subsequent protein degradation. The dissociation constant (Kd) is a common metric used to quantify this affinity, with lower Kd values indicating stronger binding.
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method | Reference(s) |
| Thalidomide | ~250 nM | Competitive Titration | [8] |
| Lenalidomide | ~178 nM | Competitive Titration | [8] |
| Pomalidomide | ~157 nM | Competitive Titration | [8][9] |
| Novel Benzamide Ligand (8d) | 63 µM (IC50) | Microscale Thermophoresis (MST) | [7] |
| YJ1b (Novel Ligand) | 0.206 µM (IC50) | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | [10] |
PROTACs Utilizing CRBN Ligands: Performance Data
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.
| PROTAC | Target Protein | CRBN Ligand | DC50 | Dmax | Cell Line | Reference(s) |
| ARV-110 | Androgen Receptor (AR) | Pomalidomide derivative | ~1 nM | >90% | VCaP | [11][12][13] |
| dBET1 | BRD4 | Thalidomide derivative | 430 nM (EC50) | >95% | MV4;11 | [14][15] |
| PTD10 | BTK | Pomalidomide | 0.5 nM | >95% | MOLM-14 | [16] |
| MT-802 | BTK (WT & C481S) | Pomalidomide | 9.1 nM | >99% | NAMALWA | [17] |
| P13I | BTK | Pomalidomide | ~10 nM | Not Reported | Ramos | [3] |
| CP-10 | CDK6 | Pomalidomide | 10-100 nM | ~89% at 100 nM | U251 | [1] |
Experimental Protocols
CRBN Binding Affinity Assays
a) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Materials:
-
Purified CRBN protein (full-length or TBD)
-
Ligand of interest
-
ITC instrument
-
Dialysis buffer
-
-
Protocol:
-
Dialyze the purified CRBN protein and the ligand against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Load the CRBN solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Materials:
-
Purified CRBN protein (biotinylated for immobilization)
-
Ligand of interest
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Running buffer
-
-
Protocol:
-
Immobilize the biotinylated CRBN protein onto the streptavidin-coated sensor chip.
-
Prepare a series of dilutions of the ligand in running buffer.
-
Inject the ligand solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgrams using appropriate fitting models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Ternary Complex Formation Assays
a) Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique used to demonstrate protein-protein interactions within a cellular context.
-
Materials:
-
Cells expressing the POI and CRBN
-
PROTAC of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against CRBN or the POI
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Protocol:
-
Treat cells with the PROTAC or vehicle control for the desired time.
-
Lyse the cells and collect the supernatant.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against the POI and CRBN to confirm the presence of the ternary complex.
-
b) Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.
-
Materials:
-
Purified, tagged POI (e.g., His-tagged) and CRBN (e.g., GST-tagged)
-
PROTAC of interest
-
Lanthanide-labeled anti-tag antibody (donor)
-
Fluorescently-labeled anti-tag antibody (acceptor)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
-
-
Protocol:
-
Add the purified POI, CRBN, and the PROTAC at various concentrations to the wells of a microplate.
-
Add the donor and acceptor antibodies.
-
Incubate to allow for ternary complex formation and antibody binding.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Protein Degradation Assays
a) Western Blotting
Western blotting is the most common method for quantifying the levels of a specific protein in cell lysates.
-
Materials:
-
Cells of interest
-
PROTAC of interest
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary antibody against the POI
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Seed cells in multi-well plates and treat with a dose-response of the PROTAC for a specified time.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies against the POI and a loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cellular Target Engagement Assays
a) Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stability of a protein in its native cellular environment. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
References
- 1. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 14. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-4-O-C3-NH2 Hydrochloride: A Technical Guide to Safety and Handling for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the safety and handling considerations for Thalidomide-4-O-C3-NH2 hydrochloride, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). This functionality allows for its use as a building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
Core Safety and Handling Principles
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazardous properties of its parent compound, thalidomide. Thalidomide is a known human teratogen and has other associated toxicities. Therefore, stringent safety precautions are mandatory when handling any of its derivatives.
Researchers must handle this compound with extreme caution in a controlled laboratory environment. It is intended for research use only and is not for human or veterinary use.
Physicochemical and Toxicological Data
Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not publicly available. The information presented below is for the parent compound, thalidomide, and should be considered as a baseline for assessing the potential hazards of its derivatives.
| Property | Data (for Thalidomide) |
| Chemical Formula | C₁₃H₁₀N₂O₄ (Thalidomide) |
| Molecular Weight | 258.23 g/mol (Thalidomide) |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
| Acute Toxicity (Oral) | LD50 (Mouse): > 8000 mg/kg (for Thalidomide). While this indicates low acute toxicity, the primary hazard is not acute lethality but its teratogenic effects and other long-term toxicities. |
| Carcinogenicity | Not classified as a carcinogen. |
| Mutagenicity | Not considered to be mutagenic. |
| Teratogenicity | Category X. A known human teratogen. May cause severe, life-threatening birth defects. Exposure during pregnancy, even a single dose, can lead to severe fetal abnormalities. Both males and females handling this compound must take extreme precautions to prevent pregnancy. |
| Target Organs | Developing fetus, peripheral nervous system, hematopoietic system. |
Recommended Handling and Storage Procedures
A comprehensive safe handling workflow is essential when working with potent compounds like this compound.
Safe Handling Workflow
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated lab coat should be worn and laundered professionally.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges should be used, especially when handling the powder form or when engineering controls are not sufficient.
Engineering Controls:
-
All handling of solid this compound should be performed in a certified chemical fume hood or a glove box.
-
Use of a powdered air-purifying respirator (PAPR) may be necessary for operations with a higher risk of aerosol generation.
Storage:
-
Store at -20°C in a tightly sealed container.
-
Protect from light and moisture.
-
The storage area should be clearly labeled with appropriate hazard warnings.
Spill and Waste Disposal:
-
In case of a spill, evacuate the area and prevent the spread of dust.
-
Clean up spills using appropriate absorbent materials and personal protective equipment.
-
All waste materials, including contaminated PPE and labware, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols: A Generalized Approach
Detailed, validated experimental protocols for the synthesis and use of this compound are not widely published. The following represents a generalized workflow for its application in the synthesis of a PROTAC.
PROTAC Synthesis Workflow
Methodology:
-
Reaction Setup: In a controlled environment (fume hood), dissolve the target protein ligand, which has a suitable reactive group (e.g., a carboxylic acid), in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Coupling Agent Addition: Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) to the solution to activate the carboxylic acid.
-
Linker Addition: Add a solution of this compound to the reaction mixture. The amine group on the linker will react with the activated carboxylic acid on the target ligand to form an amide bond.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up. The crude PROTAC is then purified using techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC molecule using analytical methods like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action: Cereblon-Mediated Protein Degradation
The thalidomide moiety of the PROTAC binds to cereblon (CRBN), bringing the entire PROTAC-target protein complex into proximity with the CRL4-CRBN E3 ubiquitin ligase.
PROTAC Mechanism of Action
This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged target protein.
Conclusion
This compound is a valuable research tool for the development of novel therapeutics based on targeted protein degradation. However, its structural similarity to thalidomide necessitates the implementation of rigorous safety and handling protocols. All researchers must be fully aware of the potential hazards and adhere to the principles of good laboratory practice and institutional safety guidelines when working with this and related compounds. The lack of specific safety data for this derivative underscores the importance of treating it with the highest level of caution.
Methodological & Application
Application Notes and Protocols for Thalidomide-4-O-C3-NH2 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-O-C3-NH2 hydrochloride is a crucial chemical tool in the field of targeted protein degradation. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. This compound is not intended for use as a standalone therapeutic agent in cell culture but serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to selectively eliminate target proteins from cells. They consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other, in this case, Thalidomide-4-O-C3-NH2, recruits the CRBN E3 ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
These application notes provide a comprehensive overview of the mechanism of action and detailed protocols for the utilization of this compound-based PROTACs in cell culture experiments.
Mechanism of Action
The primary role of this compound within a PROTAC is to engage the CRL4^CRBN^ E3 ubiquitin ligase complex. The PROTAC molecule acts as a bridge, bringing a specific target protein into close proximity with the E3 ligase. This proximity enables the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of the target protein.
Application Notes and Protocols for the Conjugation of Thalidomide-4-O-C3-NH2 Hydrochloride to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Thalidomide-4-O-C3-NH2 hydrochloride to a protein ligand. Thalidomide and its derivatives are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] this compound serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and its conjugation to a protein-targeting ligand is a key step in the synthesis of potent PROTACs.[3]
The protocol herein focuses on the widely used and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the primary amine of the thalidomide linker and available carboxyl groups on the protein ligand.[4][5] Detailed methodologies for the conjugation reaction, purification of the conjugate, and characterization are provided to ensure a reproducible and efficient workflow.
Principle of the Reaction
The conjugation process is a two-step reaction facilitated by EDC and NHS. First, EDC activates the carboxyl groups (-COOH) on the protein ligand to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. In the second step, the primary amine (-NH2) of Thalidomide-4-O-C3-NH2 nucleophilically attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This two-step process minimizes the formation of unwanted byproducts and enhances the overall efficiency of the conjugation.[5][6]
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios for EDC/NHS Conjugation
| Reagent | Stock Concentration | Molar Ratio (relative to Protein) | Final Concentration (Example) |
| Protein Ligand | 1-10 mg/mL | 1x | 1 mg/mL |
| EDC | 10 mg/mL in water | 10-50x | ~2-4 mM |
| Sulfo-NHS | 10 mg/mL in water | 25-100x | ~5-11 mM |
| This compound | 10 mg/mL in DMSO | 10-20x | 1-2 mM |
Note: The optimal molar ratios may need to be determined empirically for each specific protein ligand.
Table 2: Recommended Buffers for EDC/NHS Conjugation
| Step | Buffer | pH | Rationale |
| Activation | 0.1 M MES, 0.5 M NaCl | 4.7 - 6.0 | Optimal pH for EDC-mediated carboxyl activation, minimizing hydrolysis of the O-acylisourea intermediate. |
| Conjugation | 1X Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Optimal pH for the reaction of NHS esters with primary amines. |
| Quenching | 1 M Tris-HCl or 1 M Glycine | ~8.0 | Contains primary amines to react with and quench any remaining active NHS esters. |
| Storage | 1X PBS with 20% Glycerol | 7.4 | Standard buffer for protein storage, with glycerol as a cryoprotectant. |
Experimental Protocols
Materials and Reagents
-
Protein Ligand (with accessible carboxyl groups)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (1X PBS, pH 7.2)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amicon® Ultra centrifugal filter units
-
HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-TOF)
Protocol 1: EDC/NHS Conjugation of Thalidomide-4-O-C3-NH2 to a Protein Ligand
-
Protein Preparation:
-
Dissolve the protein ligand in Activation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.
-
-
Activation of the Protein Ligand:
-
Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in ultrapure water immediately before use.
-
Add the EDC solution to the protein solution to achieve a final molar excess as indicated in Table 1.
-
Immediately add the Sulfo-NHS solution to the protein solution to achieve the desired final molar excess (see Table 1).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with Thalidomide-4-O-C3-NH2:
-
Prepare a stock solution of this compound in DMSO.
-
Adjust the pH of the activated protein solution to 7.2-7.5 by adding Conjugation Buffer.
-
Immediately add the Thalidomide-4-O-C3-NH2 solution to the activated protein solution to the desired final molar excess (see Table 1).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Protocol 2: Purification of the Protein-Thalidomide Conjugate
-
Removal of Excess Small Molecules:
-
To remove unreacted Thalidomide-4-O-C3-NH2, EDC, NHS, and quenching reagents, use a desalting column equilibrated with Conjugation Buffer.
-
Alternatively, perform buffer exchange using centrifugal filter units with an appropriate molecular weight cutoff (MWCO) for the protein ligand. Wash the conjugate with at least 3 volumes of Conjugation Buffer.
-
-
Concentration of the Conjugate:
-
Concentrate the purified conjugate to the desired concentration using a centrifugal filter unit.
-
Protocol 3: Characterization of the Protein-Thalidomide Conjugate
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the presence of the protein and to assess for any aggregation or degradation. A slight increase in the apparent molecular weight of the conjugated protein may be observed compared to the unconjugated protein.
-
-
HPLC Analysis:
-
Analyze the conjugate by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
The conjugated protein will typically have a longer retention time than the unconjugated protein due to the increased hydrophobicity from the thalidomide moiety.
-
Monitor the elution profile at 280 nm (for the protein) and a wavelength appropriate for the thalidomide chromophore (e.g., ~220 nm).
-
-
Mass Spectrometry:
-
Determine the molecular weight of the conjugate using mass spectrometry (e.g., ESI-TOF).
-
The mass of the conjugate should be equal to the mass of the protein plus the mass of the incorporated Thalidomide-4-O-C3-NH2 molecules. This allows for the determination of the conjugation ratio (number of thalidomide molecules per protein).
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for protein-thalidomide conjugation.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. covachem.com [covachem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
Experimental Applications of Thalidomide-4-O-C3-NH2 Hydrochloride in Oncology Research: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thalidomide-4-O-C3-NH2 hydrochloride is a functionalized derivative of thalidomide, designed for applications in oncology research, specifically in the field of targeted protein degradation. It serves as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This molecule comprises the core structure of thalidomide, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and is appended with a linker terminating in an amine group (NH2).[1][2][3] This amine group provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI) for degradation.
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][3] This technology offers a powerful strategy to eliminate pathogenic proteins in cancer cells.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound functions by hijacking the cell's natural protein disposal system. The thalidomide moiety binds to CRBN, while the other end of the PROTAC binds to the target oncoprotein. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target. Poly-ubiquitination marks the protein for recognition and degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development and evaluation of a PROTAC incorporating this compound typically follows a structured workflow, from synthesis to functional validation.
Caption: Experimental workflow for PROTAC development and validation.
Application Notes & Protocols
Application 1: Assessment of Target Protein Degradation
The primary experiment is to confirm that the synthesized PROTAC induces the degradation of the target protein. Western blotting is the most common method for this assessment.
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cancer cells of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) at a suitable density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system.
-
Example Data Presentation:
Table 1: Example Protein Degradation Data (Note: These are representative data and not from actual experiments with this compound)
| PROTAC Concentration | Target Protein Level (% of Control) at 24h |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 52% |
| 100 nM | 15% |
| 1 µM | <5% |
| 10 µM | <5% |
Application 2: Evaluation of Anti-Proliferative Activity
A key functional outcome of degrading an oncoprotein is the inhibition of cancer cell proliferation or viability.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating:
-
Seed cancer cells in a 96-well, opaque-walled plate at a density of 2,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC (e.g., 10-point dilution series). Include a vehicle control.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the data using a non-linear regression model.
-
Example Data Presentation:
Table 2: Example Cell Viability Data (Note: These are representative data and not from actual experiments with this compound)
| Cell Line | Target Protein | PROTAC IC50 (nM) |
| HCT116 | Oncoprotein X | 85 |
| A549 | Oncoprotein X | 120 |
| MCF-7 (Target Negative) | Oncoprotein X | >10,000 |
Application 3: Confirmation of Ternary Complex Formation
To confirm the mechanism of action, it is important to demonstrate that the PROTAC facilitates the formation of a ternary complex between the target protein and CRBN.
Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Culture and Treatment:
-
Treat cells with the PROTAC (at a concentration known to be effective) or vehicle control for a short duration (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the cleared lysate with an antibody against the target protein or CRBN overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blot, probing for the presence of both the target protein and CRBN. An increased signal for the co-precipitated protein in the PROTAC-treated sample indicates ternary complex formation.
-
Caption: Logical workflow for a Co-Immunoprecipitation experiment.
References
Application Notes and Protocols for Thalidomide-4-O-C3-NH2 Hydrochloride in Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-O-C3-NH2 hydrochloride is a functionalized derivative of thalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). This compound serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to induce the degradation of specific proteins of interest (POIs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This application note provides detailed protocols and guidelines for utilizing this compound in the synthesis and evaluation of CRBN-recruiting PROTACs for targeted protein degradation.
Mechanism of Action
PROTACs synthesized using this compound function by hijacking the ubiquitin-proteasome system (UPS). The thalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule, conjugated via the C3-NH2 linker, binds to the target protein. This induced proximity facilitates the formation of a ternary complex (Target Protein-PROTAC-CRBN), which triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Illustrative Degradation Data of Thalidomide-Based PROTACs
| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 | Thalidomide derivative | HeLa | 6.02 | >90 | [3] |
| BTK | Thalidomide derivative | JeKo-1 | ~10 | >95 | [4] |
| BRD4 | Pomalidomide | THP-1 | 0.81 (IC50) | Not Reported | [5] |
| Androgen Receptor | Thalidomide derivative | LNCaP | ~100 | ~70 | [6] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved. The efficiency of a PROTAC is highly dependent on the target protein, the specific ligand, and the linker connecting the two moieties.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CRBN-mediated protein degradation and the general experimental workflow for evaluating a PROTAC synthesized from this compound.
Caption: CRBN-mediated protein degradation pathway induced by a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Ubiquitination Assays Using Thalidomide-4-O-C3-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro ubiquitination assays using Thalidomide-4-O-C3-NH2 hydrochloride. This compound serves as a critical tool for investigating the mechanism of "molecular glues," which induce the degradation of specific target proteins by recruiting them to the Cereblon (CRBN) E3 ubiquitin ligase. The protocols outlined below are essential for validating the activity of novel degraders, screening for new substrate proteins (neosubstrates), and elucidating the fundamentals of targeted protein degradation.
Introduction to Molecular Glues and Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD removes the entire protein from the cell.[1]
Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact.[1][2] Thalidomide and its derivatives are the archetypal molecular glues. They bind to Cereblon (CRBN), a substrate receptor component of the CULLIN-RING Ligase 4 (CRL4-CRBN) E3 ubiquitin ligase complex.[3][4][5] This binding alters the substrate specificity of CRBN, enabling it to recognize and recruit new proteins, termed neosubstrates, for ubiquitination and subsequent degradation by the 26S proteasome.[2][5][6]
This compound is a synthetic ligand-linker conjugate that incorporates the thalidomide core for CRBN binding and a linker with an amino group, making it a valuable tool for developing Proteolysis Targeting Chimeras (PROTACs) and for studying the CRBN-mediated ubiquitination pathway.[7][8]
Mechanism of Action: Thalidomide-Induced Ubiquitination
The in vitro ubiquitination assay reconstitutes the key enzymatic steps of the UPS. The process begins with the ATP-dependent activation of ubiquitin by the E1 activating enzyme.[9] The activated ubiquitin is then transferred to an E2 conjugating enzyme.[9] In the presence of a molecular glue like a thalidomide derivative, the CRL4-CRBN E3 ligase complex forms a ternary complex with a specific neosubstrate (e.g., transcription factors IKZF1 and IKZF3).[6] This proximity, induced by the molecular glue, allows the E3 ligase to facilitate the transfer of ubiquitin from the E2 enzyme to lysine residues on the neosubstrate.[3] The attachment of a polyubiquitin chain marks the neosubstrate for recognition and degradation by the proteasome.[2]
Caption: Thalidomide derivative-induced ubiquitination pathway.
Experimental Protocols
This section provides a detailed protocol for a standard 25 µL in vitro ubiquitination reaction. It is crucial to include appropriate controls, such as reactions lacking the thalidomide derivative (vehicle control), ATP, or the E3 ligase complex.
| Component | Example Stock Conc. | Recommended Final Conc. | Notes |
| E1 Activating Enzyme (e.g., UBE1) | 1 µM | 50 - 100 nM | Thaw on ice. Avoid repeated freeze-thaw cycles. |
| E2 Conjugating Enzyme (e.g., UBE2D3) | 5 µM | 200 - 500 nM | Specific E2 may vary depending on the E3 ligase. |
| E3 Ligase Complex (CRL4-CRBN) | 2.5 µM | 50 - 100 nM | Purified recombinant complex is required. |
| Ubiquitin | 1 mg/mL (~117 µM) | 5 - 10 µM | Wild-type or tagged ubiquitin can be used. |
| Neosubstrate Protein (e.g., IKZF1) | 5 µM | 200 - 500 nM | Purified recombinant protein of interest. |
| Thalidomide-4-O-C3-NH2 HCl | 10 mM in DMSO | 0.1 - 10 µM | Prepare serial dilutions in DMSO. |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT. |
| ATP Solution | 100 mM | 2 - 5 mM | Prepare fresh or use aliquots stored at -20°C. |
| Deionized Water (ddH₂O) | - | - | Nuclease-free. |
| 5X SDS-PAGE Loading Buffer | 5X | 1X | For reaction termination. |
The workflow involves the preparation of a master mix, assembly of reactions with specific components, incubation to allow for ubiquitination, and subsequent analysis by SDS-PAGE and Western blotting to detect the modification of the substrate protein.
Caption: Step-by-step experimental workflow for the in vitro ubiquitination assay.
-
Thaw Reagents : Carefully thaw all enzymes, proteins, and reagents on ice.[3] Briefly centrifuge vials to collect contents.
-
Prepare Master Mix : To ensure consistency, prepare a master mix with all common reagents for the number of reactions planned. For one 25 µL reaction, combine the following on ice:[3]
-
13.5 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.0 µL ATP (50 mM stock for 2 mM final)
-
0.25 µL E1 Enzyme (5 µM stock for 50 nM final)
-
0.25 µL E2 Enzyme (25 µM stock for 250 nM final)
-
2.0 µL Ubiquitin (1 mg/mL stock for ~9.4 µM final)
-
1.25 µL Neosubstrate Protein (5 µM stock for 250 nM final)
-
-
Assemble Final Reactions : In separate microcentrifuge tubes, aliquot 20.75 µL of the Master Mix.
-
Add Compound : Add 1.25 µL of the this compound dilution or DMSO vehicle for the negative control.
-
Initiate Reaction : Start the reaction by adding 3.0 µL of the E3 Ligase Complex (e.g., 0.83 µM stock for 100 nM final). Mix gently by pipetting.
-
Incubation : Incubate the reaction tubes at 37°C for 60-90 minutes.[10]
-
Termination : Stop the reaction by adding 6 µL of 5X SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5-10 minutes.[10][11]
-
SDS-PAGE : Load the denatured samples onto an SDS-PAGE gel (e.g., 4-20% gradient gel) and separate the proteins by electrophoresis.[10]
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking : Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[3][10]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the neosubstrate protein (e.g., anti-IKZF1) overnight at 4°C.[3][10]
-
Washing and Secondary Antibody : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection : After final washes, detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[10][12]
Data Interpretation and Quantitative Analysis
The primary result of a successful in vitro ubiquitination assay is the appearance of higher molecular weight species of the substrate protein. This is often observed as a "ladder" or smear above the band corresponding to the unmodified substrate. The intensity of this laddering should increase with the concentration of the this compound, indicating dose-dependent induction of ubiquitination.
Quantitative Analysis: Densitometry can be performed on the Western blot bands to quantify the extent of ubiquitination. The percentage of ubiquitinated substrate can be calculated by dividing the signal intensity of the high-molecular-weight ladder by the total signal intensity of all substrate-related bands (unmodified + ladder).
| Compound Concentration (µM) | % Substrate Ubiquitinated (Densitometry) | Observations |
| 0 (DMSO Control) | < 5% | Minimal to no high-molecular-weight laddering observed. |
| 0.1 | 15% | Faint laddering is visible above the primary substrate band. |
| 1.0 | 45% | A clear and distinct ladder of ubiquitinated species is present. |
| 10.0 | 70% | Strong laddering with a corresponding decrease in the unmodified substrate band. |
| 10.0 (No ATP Control) | < 5% | Confirms the ubiquitination is ATP-dependent. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No ubiquitination observed | Inactive enzyme (E1, E2, or E3); ATP degradation; Incorrect buffer conditions; Substrate is not a target. | Use fresh enzyme aliquots; Prepare fresh ATP solution; Verify buffer pH and components; Test a known positive control substrate. |
| High background/smearing in all lanes | Contaminating ubiquitin ligases in protein preps; Antibody cross-reactivity. | Use highly purified recombinant proteins; Optimize antibody concentration and blocking conditions. |
| Weak signal | Insufficient incubation time; Low enzyme concentration; Inefficient antibody. | Increase incubation time (e.g., up to 2 hours); Titrate enzyme concentrations; Use a more sensitive ECL substrate or a different primary antibody. |
| Ubiquitination in "No E3" control | E2 enzyme has auto-ubiquitination activity. | This can be normal for some E2s. Compare the signal intensity to the complete reaction to ensure E3-dependent enhancement. |
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. cellgs.com [cellgs.com]
- 3. benchchem.com [benchchem.com]
- 4. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
quantitative proteomics methods for PROTACs with Thalidomide-4-O-C3-NH2 hydrochloride
Application Note: Quantitative Proteomics for Evaluating Thalidom-ide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule featuring a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] PROTACs containing Thalidomide-4-O-C3-NH2 hydrochloride recruit the Cereblon (CRBN) E3 ubiquitin ligase, a well-characterized ligase in PROTAC development.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5]
Validating the specific and efficient degradation of the target is a critical step in PROTAC development. Mass spectrometry (MS)-based quantitative proteomics has become an indispensable tool for this purpose, offering a global and unbiased view of the proteome-wide effects of a PROTAC.[1][6] This allows for the simultaneous assessment of on-target efficacy (degradation of the POI) and potential off-target liabilities (degradation of other proteins).[7][8] This document outlines the primary quantitative proteomics methods, detailed experimental protocols, and data analysis workflows for evaluating PROTACs utilizing this compound.
Mechanism of Action: Thalidomide-Based PROTAC
The fundamental mechanism involves the PROTAC inducing proximity between the target protein and the CRBN E3 ligase. This leads to a catalytic cycle of ubiquitination and degradation.
Figure 1. Catalytic cycle of a thalidomide-based PROTAC.
Quantitative Proteomics Methodologies
Two primary label-free and label-based methods are widely used for quantitative proteomics in PROTAC research. The choice often depends on the scale of the experiment, desired precision, and available resources.[9][10]
-
Tandem Mass Tag (TMT) Labeling: A label-based method that uses isobaric tags to label peptides from different samples.[1] This allows for the multiplexing (simultaneous analysis) of up to 18 samples, providing high throughput and precise relative quantification.[6] It is considered a gold standard for assessing PROTAC selectivity.[8]
-
Label-Free Quantification (LFQ): This method quantifies proteins by comparing the signal intensities of their corresponding peptides across different MS runs.[11][12] LFQ is cost-effective and has a simpler sample preparation workflow.[12] It is well-suited for experiments with a large number of conditions or where chemical labeling is not feasible.
Experimental and Data Analysis Workflow
A typical proteomics workflow involves several key stages, from sample preparation to data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protein Degrader [proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 10. Label-Based and Label-Free Strategies for Protein Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 12. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Cell Viability Assays with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3] Thalidomide and its analogs are commonly used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation.[1][4][5][][7] The thalidomide moiety on the PROTAC binds to CRBN, and another ligand on the PROTAC binds to the protein of interest (POI).[1][2][] This brings the POI into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3][][8]
Assessing the effect of these PROTACs on cell viability is a critical step in their development.[9][] This document provides detailed application notes and protocols for a suite of cell viability assays relevant to the study of thalidomide-based PROTACs.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system.[1] The thalidomide component of the PROTAC binds to the CRBN subunit of the CRL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][] This binding event recruits the entire E3 ligase complex to the PROTAC. The other end of the PROTAC contains a ligand that specifically binds to a target protein of interest. This dual binding results in the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[1] This proximity allows for the transfer of ubiquitin molecules from the E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1][3] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1][2]
Key Cell Viability and Functional Assays
A variety of assays can be employed to assess the impact of thalidomide-based PROTACs on cellular health.[9] These include assays that measure metabolic activity, cell proliferation, apoptosis, and membrane integrity.
Summary of Key Assays:
| Assay Type | Principle | Endpoint Measured | Typical Application |
| Metabolic Activity Assays | |||
| MTT/MTS Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[11] | Colorimetric signal proportional to the number of metabolically active cells. | Determining IC50 values and general cytotoxicity.[12] |
| CellTiter-Glo® | Measurement of ATP levels using a luciferase-based reaction.[13][14] | Luminescent signal proportional to the number of viable cells.[13][14] | High-throughput screening for cytotoxicity and cell proliferation.[14] |
| Cell Proliferation Assays | |||
| BrdU Assay | Incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.[15][16] | Detection of incorporated BrdU using a specific antibody.[15] | Quantifying the anti-proliferative effects of the PROTAC. |
| Apoptosis Assays | |||
| Caspase-Glo® 3/7 Assay | Measurement of caspase-3 and -7 activity, key executioner caspases in apoptosis, using a luminogenic substrate.[17][18][19] | Luminescent signal proportional to caspase activity.[17][18] | Detecting the induction of apoptosis. |
| Membrane Integrity Assays | |||
| Live/Dead Cell Staining | Use of fluorescent dyes that differentially stain cells with intact versus compromised cell membranes.[20][21][22][23] | Flow cytometry or fluorescence microscopy analysis to distinguish live and dead cell populations.[20][21][23] | Quantifying the percentage of live and dead cells in a population. |
| Protein Degradation Assay | |||
| Western Blot | Quantification of the target protein levels in cells treated with the PROTAC.[3] | Band intensity on a blot, normalized to a loading control.[3] | Confirming target protein degradation and determining DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the PROTAC.[12]
Materials:
-
Cell line of interest
-
Thalidomide-based PROTAC
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][24]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.[25]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][25]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This can be used to determine the half-maximal inhibitory concentration (IC50) if significant cytotoxicity is observed.[12]
Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspase-3 and -7, which are key markers of apoptosis.[17][18]
Materials:
-
Cell line of interest
-
Thalidomide-based PROTAC
-
Cell culture medium
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the PROTAC as described for the MTT assay.
-
Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.[19]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.[19]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to the vehicle control to determine the fold-increase in apoptosis.
Western Blot for Target Protein Degradation
This protocol is a standard method to confirm and quantify the degradation of the target protein.[3][26]
Materials:
-
Cell line expressing the protein of interest
-
Thalidomide-based PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[3][12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[3][12]
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[26]
Procedure:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for the desired time (e.g., 4, 8, 16, or 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[3][12]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[3][12]
-
Sample Preparation: Normalize the protein concentration for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. flowcytometry-embl.de [flowcytometry-embl.de]
- 22. akadeum.com [akadeum.com]
- 23. abcam.cn [abcam.cn]
- 24. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy of thalidomide-based Proteolysis Targeting Chimeras (PROTACs), with a focus on PROTACs incorporating a Thalidomide-4-O-C3-NH2 hydrochloride moiety as the E3 ligase ligand. The protocols outlined below are synthesized from established methodologies for preclinical cancer models and can be adapted for specific research needs.
Introduction to Thalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Thalidomide and its analogs are frequently used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1-CRBN E3 ubiquitin ligase complex.[1][3][] By linking a thalidomide-based CRBN ligand to a ligand for a protein of interest (POI), the resulting PROTAC can induce the ubiquitination and subsequent proteasomal degradation of the POI.[1][5] This approach offers a powerful strategy to target proteins that have been traditionally difficult to inhibit with small molecules.[1]
The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1]
Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of PROTAC efficacy. Immunodeficient mouse strains are commonly used for xenograft studies involving human cancer cell lines.
Commonly Used Mouse Strains for Xenograft Models:
-
Athymic Nude (Nu/Nu) Mice: Lack a thymus and are unable to produce T-cells, making them suitable for the engraftment of human tumor cells.[6]
-
NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: Exhibit defects in both adaptive and innate immunity, allowing for the robust engraftment of a wide range of human cells.[7]
-
NSG (NOD-scid IL2Rgamma-null) Mice: A highly immunodeficient strain that is particularly useful for patient-derived xenograft (PDX) models.[7]
For studies requiring a competent immune system, syngeneic mouse models (using mouse tumor cell lines in immunocompetent mice) can be employed.
Quantitative Data from Preclinical Studies of Thalidomide-Based PROTACs
The following tables summarize representative quantitative data from in vivo studies of thalidomide-based PROTACs in mouse xenograft models. While specific data for a PROTAC utilizing this compound is not publicly available, the data presented for other thalidomide-based PROTACs provide a benchmark for expected efficacy.
Table 1: In Vivo Efficacy of BET-Targeting PROTAC ARV-771 in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model [6]
| Parameter | Details |
| PROTAC | ARV-771 (BET degrader with a thalidomide-based CRBN ligand) |
| Cancer Cell Line | 22Rv1 (human CRPC) |
| Animal Model | Male athymic nude (Nu/Nu) mice |
| Tumor Implantation | Subcutaneous injection of 22Rv1 cells in Matrigel |
| Treatment Initiation | When tumors reached an average volume of 150-200 mm³ |
| Dosing Regimen | 10-30 mg/kg, administered subcutaneously (s.c.) daily |
| Primary Outcome | Tumor Growth Inhibition (TGI) |
| Observed Efficacy | Significant tumor regression |
Table 2: Pharmacokinetic Parameters of a Thalidomide-Based Androgen Receptor (AR) PROTAC in Mice [8]
| Parameter | Value |
| Dose & Route | 10 mg/kg, intravenous (i.v.) |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 0.08 |
| t½ (h) | 2.5 |
| AUC (ng·h/mL) | 2000 |
Note: Pharmacokinetic parameters are highly dependent on the specific PROTAC structure, formulation, and experimental conditions.[8]
Detailed Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with a thalidomide-based PROTAC.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunodeficient mice (e.g., athymic nude, 6-8 weeks old)[6]
-
Matrigel®[7]
-
Sterile phosphate-buffered saline (PBS)
-
Thalidomide-based PROTAC (e.g., containing this compound)
-
Vehicle for PROTAC formulation (e.g., 0.5% methylcellulose in water, or a solution of DMSO, PEG300, and saline)[9]
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions to achieve logarithmic growth.
-
Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[7]
-
Prepare the thalidomide-based PROTAC in a suitable vehicle.
-
Administer the PROTAC or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage, or subcutaneous injection) at the specified dose and schedule.[9]
-
-
Monitoring Animal Health: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[9]
-
Endpoint Analysis:
-
At the end of the study (e.g., based on tumor volume in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure the final tumor volume and weight.[7]
-
Tumor samples can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot) or fixed in formalin for immunohistochemistry.[7][11]
-
Western Blot Protocol for Protein Degradation in Tumor Tissue
This protocol details the procedure for assessing the degradation of the target protein in tumor samples from the in vivo study.
Materials:
-
Excised tumor tissue (flash-frozen)
-
RIPA buffer supplemented with protease and phosphatase inhibitors[7][12]
-
BCA protein assay kit[13]
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Polyvinylidene difluoride (PVDF) membrane[7]
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with a primary antibody against a loading control to ensure equal protein loading across all lanes.
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for a preclinical xenograft study.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted protein degradation bypassing cereblon and von Hippel-Lindau [the-innovation.org]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
Troubleshooting & Optimization
improving solubility of Thalidomide-4-O-C3-NH2 hydrochloride in DMSO
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Thalidomide-4-O-C3-NH2 hydrochloride, with a specific focus on improving its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: My this compound is not dissolving completely in DMSO. What are the initial troubleshooting steps?
If you are facing difficulty in dissolving the compound, consider the following:
-
Purity and Quality of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use fresh, anhydrous, high-purity DMSO from a freshly opened bottle.
-
Gentle Heating: Warming the solution in a water bath at 37°C can increase the kinetic energy and help overcome the crystal lattice energy of the compound, aiding in dissolution.
-
Sonication: Placing the vial in a bath sonicator is a highly effective method to break down solid aggregates and enhance dissolution. This is often a necessary step for thalidomide analogs.[1][2]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q3: After dissolving, I noticed precipitation or crystal formation in my DMSO stock solution upon storage. What could be the cause?
Precipitation from a previously clear DMSO stock solution can be due to:
-
Temperature Fluctuations: Storing the solution at a lower temperature than the temperature at which it was prepared can lead to crystallization.
-
Moisture Absorption: If the container is not sealed tightly, the DMSO can absorb moisture from the atmosphere over time, reducing its solvating power.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can destabilize it and cause the compound to precipitate. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: My compound dissolves in DMSO, but it precipitates when I dilute it into an aqueous buffer for my experiment. How can I prevent this?
This is a common issue when diluting a DMSO stock into an aqueous medium. To mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, while also being non-toxic to your cells (typically ≤ 0.1% to 0.5%).
-
Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a co-solvent or a non-ionic surfactant (e.g., Tween 80) to the aqueous buffer can improve the solubility of the compound.
Data Presentation
The following table summarizes the solubility of thalidomide and its amino-linker hydrochloride salt analogs in DMSO.
| Compound Name | Linker Length | Solubility in DMSO (mg/mL) | Notes |
| Thalidomide | N/A | ~5 - 12 | [3][4] |
| Thalidomide-4-O-C4-NH2 hydrochloride | C4 | 50 | Requires sonication.[1][2] |
| Thalidomide-4-O-C6-NH2 hydrochloride | C6 | 83.33 | Requires sonication.[1] |
Note: The solubility of this compound is expected to be in a similar range to its C4 and C6 analogs.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound and a new, sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the required volume of DMSO to the vial containing the compound to achieve the desired concentration.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes. Visually inspect the solution for any remaining particulate matter.
-
Gentle Warming (Optional): If undissolved particles are still present, place the vial in a 37°C water bath for 5-10 minutes, followed by another 1-2 minutes of vortexing.
-
Final Inspection and Storage: Once the solution is clear, it is ready for use. For storage, it is recommended to aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C with proper sealing to prevent moisture absorption. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Experimental Workflow for Improving Solubility
Caption: A step-by-step workflow for dissolving Thalidomide-4-O-C3-NH2 HCl in DMSO.
Signaling Pathway of Thalidomide Analogs
Caption: Thalidomide analogs bind to CRBN, inducing ubiquitination and degradation of neosubstrates.
References
Technical Support Center: PROTAC Synthesis with Thalidomide-4-O-C3-NH2 hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Thalidomide-4-O-C3-NH2 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
This compound is a pre-functionalized building block used in the synthesis of PROTACs.[1][2] It consists of three key components:
-
Thalidomide: This moiety serves as the E3 ligase ligand, specifically binding to Cereblon (CRBN).[3]
-
A 3-carbon propoxy linker (-O-C3-): This spacer connects the thalidomide moiety to the reactive handle. The ether linkage is at the 4-position of the thalidomide phthalimide ring.
-
A primary amine hydrochloride (-NH2·HCl): This functional group acts as a reactive handle for conjugation to a ligand for your protein of interest (POI), typically through an amide bond formation with a carboxylic acid on the POI ligand.[2]
Its primary advantage is that it simplifies the multi-step synthesis of a PROTAC by providing a ready-to-use E3 ligase ligand-linker conjugate.
Q2: What are the most common challenges when using this compound in PROTAC synthesis?
The most frequently encountered issues include:
-
Low or no yield of the final PROTAC: This can be due to a variety of factors including inefficient coupling reactions, degradation of starting materials, or incorrect reaction conditions.
-
Difficult purification of the final PROTAC: PROTACs are often high molecular weight and can be challenging to purify from unreacted starting materials and side products.
-
Poor solubility of the synthesized PROTAC: The final PROTAC molecule may have limited solubility in aqueous buffers, which can complicate biological assays.
-
Instability of the thalidomide moiety: The glutarimide ring of thalidomide can be susceptible to hydrolysis under certain pH and temperature conditions.[4]
Q3: How should I store and handle this compound?
It is recommended to store this compound at -20°C in a tightly sealed container, protected from moisture and light. When preparing stock solutions, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Amide Coupling Reactions
The most common synthetic step involving this compound is the formation of an amide bond with a carboxylic acid-functionalized POI ligand. The following guide addresses potential issues in this critical step.
Problem 1: Low to No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inefficient Amine Neutralization | The starting material is a hydrochloride salt. Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the amine hydrochloride and liberate the free amine for the coupling reaction. |
| Suboptimal Coupling Reagent | For sterically hindered carboxylic acids or amines, standard coupling reagents may be inefficient. Consider using a more potent coupling agent like HATU or HBTU in combination with an additive like HOBt or HOAt to enhance the reaction rate and suppress side reactions. |
| Inappropriate Solvent | The choice of solvent is crucial. Anhydrous polar aprotic solvents like DMF or DMSO are generally preferred. Ensure the solvent is of high purity and free of water, as water can hydrolyze the activated carboxylic acid intermediate. |
| Incorrect Reaction Temperature | While many amide couplings proceed at room temperature, some may require heating to overcome activation energy barriers. However, be cautious with high temperatures, as they can promote side reactions and degradation of the thalidomide moiety. |
| Degradation of Starting Materials | Verify the purity and integrity of both your POI ligand and the this compound using techniques like NMR or LC-MS before starting the reaction. |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Epimerization of Chiral Centers | If your POI ligand contains chiral centers, the use of certain coupling reagents and bases can lead to racemization. Adding HOBt or using coupling reagents like HATU can help minimize this side reaction. |
| Side Reactions with the Solvent | When using DMF as a solvent at elevated temperatures in the presence of a tertiary amine, the formation of a 4-(dimethylamino)-thalidomide byproduct has been reported in similar systems. If this is suspected, consider switching to an alternative solvent like DMSO or NMP. |
| Hydrolysis of the Glutarimide Ring | Prolonged exposure to strongly basic or acidic conditions can lead to the hydrolysis of the glutarimide ring of thalidomide. It is important to maintain a neutral or slightly basic pH during the reaction and workup. |
Experimental Protocols
General Protocol for Amide Coupling
This is a general guideline for the amide coupling of a carboxylic acid-functionalized POI ligand with this compound. Optimization of specific parameters may be required for your particular substrate.
-
Preparation:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Reaction:
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the thalidomide solution and stir for 5 minutes.
-
Add the thalidomide-base solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC.
-
Quantitative Data Summary (Illustrative)
The following table provides illustrative yield data for similar amide coupling reactions in PROTAC synthesis. Actual yields will vary depending on the specific substrates and reaction conditions.
| POI Ligand Type | Coupling Reagents | Solvent | Base | Yield (%) | Reference |
| Aromatic Carboxylic Acid | HATU, HOBt | DMF | DIPEA | 60-80 | General literature |
| Aliphatic Carboxylic Acid | EDCI, HOBt | DCM/DMF | DIPEA | 50-70 | General literature |
| Sterically Hindered Acid | COMU, HOBt | NMP | DIPEA | 40-60 | General literature |
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
A typical workflow for PROTAC synthesis.
Troubleshooting Decision Tree for Low Yield
This decision tree can guide you through troubleshooting a low-yielding amide coupling reaction.
A decision tree for troubleshooting low reaction yields.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a thalidomide-based PROTAC induces the degradation of a target protein.
The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of Thalidomide-4-O-C3-NH2 hydrochloride Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a Thalidomide-based PROTAC?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase being targeted.[1] The ideal length must be determined empirically as it needs to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] For some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation.[1]
Q2: What are the consequences of a suboptimal linker length?
An improperly designed linker can lead to several negative outcomes:
-
Linker is too short: This can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[2][][]
-
Linker is too long: This can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination and subsequent degradation of the target protein.[2][][5]
Q3: What are the most common types of linkers used for Thalidomide-based PROTACs?
The most frequently used linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][6] This is due to their synthetic accessibility and the ease with which their length can be systematically varied.[1] More rigid linkers that incorporate elements like piperazine/piperidine rings or alkynes are also being increasingly used to improve physicochemical properties and restrict the conformation of the PROTAC.[1][6]
Q4: How does the linker's attachment point affect PROTAC efficacy?
The point at which the linker is attached to both the target protein ligand and the E3 ligase ligand is a critical parameter.[][7][8] The linker should ideally be connected at a solvent-exposed position on each ligand to minimize disruption of their binding to their respective proteins.[][7][8]
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
If you observe minimal or no degradation of your target protein, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[1] | See Protocol 1: Synthesis and Screening of a PROTAC Library with Varying Linker Lengths . |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties, such as balancing hydrophilicity and lipophilicity.[9] | Incorporate more polar groups into the linker or use formulation strategies with excipients. |
| Inefficient Ternary Complex Formation | Verify the formation of the POI-PROTAC-E3 ligase ternary complex. | See Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation . |
| Lack of Ubiquitination | Confirm that the target protein is being ubiquitinated in the presence of the PROTAC. | See Protocol 3: In-Cell Ubiquitination Assay . |
| Proteasome Inactivity | Ensure the proteasome is active in your cell line. | Use a known proteasome inhibitor (e.g., MG132) as a negative control. Proteasome inhibition should rescue the degradation of the target protein.[10] |
Issue 2: The "Hook Effect"
The "hook effect" is observed when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, resulting in reduced degradation efficiency.[11]
Troubleshooting Step:
-
Perform a full dose-response curve: Test a wider range of PROTAC concentrations, including significantly lower concentrations, to identify the optimal concentration for degradation and to observe the biphasic dose-response curve characteristic of the hook effect.[11]
Issue 3: Poor Solubility of the Synthesized PROTAC
Poor solubility in aqueous buffers and cell culture media is a common challenge with PROTACs.[10]
Troubleshooting Step:
-
Modify the linker composition: While PEG linkers generally enhance water solubility compared to alkyl chains, the overall lipophilicity of the PROTAC can still be high.[10] Consider synthesizing analogs with more hydrophilic linkers.
-
Formulation strategies: For in vitro assays, use a small amount of an organic co-solvent like DMSO. Ensure the final DMSO concentration is not toxic to the cells (typically below 0.5%).[10]
Data Presentation
Table 1: Impact of Linker Length on Target Protein Degradation
This table summarizes hypothetical data illustrating the importance of optimizing linker length for two different target proteins.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Protein A | PEG | 8 | >1000 | <10 |
| Protein A | PEG | 12 | 150 | 65 |
| Protein A | PEG | 16 | 25 | 92 |
| Protein A | PEG | 20 | 200 | 55 |
| Protein B | Alkyl | 10 | 500 | 40 |
| Protein B | Alkyl | 13 | 50 | 88 |
| Protein B | Alkyl | 16 | 350 | 50 |
| Protein B | Alkyl | 19 | >1000 | <15 |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[2]
Experimental Protocols
Protocol 1: Synthesis and Screening of a PROTAC Library with Varying Linker Lengths
This protocol outlines the general steps for creating and testing a library of PROTACs to identify the optimal linker length.
-
Synthesis:
-
Synthesize a series of linkers with varying lengths (e.g., PEG2, PEG3, PEG4, PEG5).
-
Couple one end of the linker to this compound.
-
Couple the other end of the linker to the warhead that binds to your protein of interest.
-
Purify each PROTAC conjugate using appropriate chromatographic techniques (e.g., HPLC).
-
Confirm the identity and purity of each synthesized PROTAC using NMR and mass spectrometry.[10]
-
-
Screening:
-
Cell Culture: Plate cells expressing the target protein and treat them with a range of concentrations for each synthesized PROTAC. Include a vehicle control (e.g., DMSO).
-
Western Blot Analysis: After a set incubation time (e.g., 24 hours), lyse the cells and perform a Western blot to determine the levels of the target protein. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.[9]
-
Data Analysis: Quantify the band intensities to determine the DC50 and Dmax for each PROTAC.[10]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the formation of the POI-PROTAC-E3 ligase complex within cells.[12]
-
Cell Treatment: Treat cells with the PROTAC at a concentration that shows effective degradation.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-Cereblon) or the target protein.
-
Complex Capture: Use Protein A/G agarose beads to capture the immune complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the captured proteins and analyze the eluate by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Protocol 3: In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated following PROTAC treatment.[11][12]
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to also treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[12]
-
Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer).
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. An increase in high molecular weight smears or a laddering pattern in the PROTAC-treated samples (especially with proteasome inhibitor co-treatment) indicates ubiquitination of the target protein.[11]
Visualizations
Caption: The general mechanism of action for a Thalidomide-based PROTAC.
Caption: A troubleshooting workflow for low or no target protein degradation.
Caption: The logical relationship between linker length and degradation outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects with Thalidomide-4-O-C3-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Thalidomide-4-O-C3-NH2 hydrochloride in their experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate off-target effects and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is a derivative of thalidomide and is commonly used as a component of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][5]
Q2: What are the known off-target effects associated with thalidomide-based CRBN ligands?
The primary off-target effects of thalidomide and its analogs stem from their ability to induce the degradation of endogenous proteins known as "neosubstrates."[6][7] These include transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and Sal-like protein 4 (SALL4).[8][9] The degradation of IKZF1 and IKZF3 is associated with the therapeutic anti-myeloma effects of immunomodulatory drugs (IMiDs).[8][9] However, the degradation of SALL4 is linked to the severe teratogenic effects observed with thalidomide.[10] Other potential off-target effects of thalidomide include peripheral neuropathy, somnolence, and an increased risk of thrombosis.
Q3: How can I minimize the off-target degradation of neosubstrates in my experiments?
Minimizing off-target effects is crucial for the successful development of selective protein degraders. Here are some strategies:
-
Optimize PROTAC Concentration: Use the lowest effective concentration of your PROTAC to achieve maximal target degradation while minimizing off-target effects. This can be determined by performing a detailed dose-response analysis.
-
Modify the CRBN Ligand: Structural modifications to the thalidomide core can alter its binding affinity for neosubstrates.[11]
-
Alter the Linker: The length and composition of the linker connecting the CRBN ligand to the target protein binder can influence the geometry of the ternary complex and affect neosubstrate degradation.[8][12]
-
Proteomics Analysis: Perform quantitative proteomics to identify and quantify all proteins that are degraded upon treatment with your PROTAC. This will provide a comprehensive view of its selectivity.
Q4: I am observing a "hook effect" in my experiments. What is it and how can I overcome it?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[1][3] This occurs because at high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[1] To overcome the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered when using PROTACs containing this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low target protein degradation | Insufficient PROTAC concentration | Perform a dose-response experiment with a wider concentration range. |
| Poor cell permeability of the PROTAC | Assess the physicochemical properties of your PROTAC. Consider modifying the linker to improve solubility and cell permeability.[][14] | |
| Low expression of CRBN in the cell line | Confirm CRBN expression levels in your cell line using Western blot or qPCR.[6] | |
| Target protein is not accessible for ubiquitination | Ensure your target protein has accessible lysine residues for ubiquitination. | |
| Rapid synthesis of the target protein | Inhibit protein synthesis with cycloheximide to determine if the degradation is being masked by new protein production. | |
| "Hook effect" observed (bell-shaped dose-response curve) | Formation of non-productive binary complexes at high concentrations | Perform a detailed dose-response curve with a wider range of concentrations to identify the optimal degradation concentration (DC50).[1][2] Use concentrations at or below the optimal concentration for subsequent experiments. |
| Off-target protein degradation observed | Degradation of CRBN neosubstrates | Perform quantitative proteomics to identify off-target effects. Optimize the PROTAC design by modifying the CRBN ligand or the linker to improve selectivity.[6][15] |
| The target-binding moiety has off-targets | Validate the specificity of the warhead used in your PROTAC. | |
| Inconsistent results between experiments | Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency, and treatment times. |
| PROTAC instability in solution | Prepare fresh stock solutions of the PROTAC and store them properly. Assess the stability of the PROTAC in your experimental buffer.[8] |
Quantitative Data Summary
The following tables provide illustrative quantitative data for a hypothetical PROTAC ("PROTAC-X") utilizing this compound. Note: This data is for demonstration purposes and should be experimentally determined for your specific PROTAC and target.
Table 1: Illustrative Degradation Potency and Selectivity of PROTAC-X
| Protein | DC50 (nM) | Dmax (%) | Comment |
| Target Protein | 10 | 95 | On-target |
| IKZF1 | 250 | 60 | Off-target neosubstrate |
| IKZF3 | 300 | 55 | Off-target neosubstrate |
| SALL4 | >1000 | <10 | Minimal off-target effect |
| CRBN | No degradation | >90 | E3 Ligase |
| Vinculin | No degradation | >95 | Loading Control |
Table 2: Illustrative Physicochemical Properties of PROTAC-X
| Property | Value | Method |
| Molecular Weight | ~800-1000 g/mol | Calculated |
| Aqueous Solubility | 15 µg/mL | Thermodynamic Solubility Assay |
| LogP | 4.5 | Calculated |
| Cell Permeability (Papp) | 5 x 10⁻⁶ cm/s | PAMPA Assay |
Experimental Protocols
Protocol 1: In-Cell Target Protein Degradation Assay using Western Blot
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC containing this compound.[16]
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the target protein, off-target neosubstrates (IKZF1, IKZF3), CRBN, and a loading control (e.g., Vinculin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay using NanoBRET™
This protocol outlines a method to measure the formation of the Target Protein-PROTAC-CRBN ternary complex in living cells.
Materials:
-
Cell line co-expressing the target protein fused to HaloTag® and CRBN fused to NanoLuc®
-
NanoBRET™ Nano-Glo® Vivazine Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC stock solution
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in Opti-MEM®.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension.
-
Cell Plating: Plate the cells in a 96-well white assay plate.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Vivazine Substrate. Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio. A bell-shaped curve when plotting the BRET ratio against the PROTAC concentration is indicative of ternary complex formation and the hook effect.[2]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
On-Target vs. Off-Target Signaling
Caption: On-target therapeutic vs. off-target toxic effects.
Troubleshooting Workflow for Poor Degradation
Caption: A logical workflow for troubleshooting poor degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Thalidomide-4-O-C7-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 11. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 14. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-4-O-C3-NH2 Hydrochloride Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of PROTACs synthesized using the Thalidomide-4-O-C3-NH2 hydrochloride E3 ligase ligand-linker conjugate.
Troubleshooting Guides
Issue: My Thalidomide-4-O-C3-NH2 based PROTAC shows potent biochemical activity but poor cellular efficacy.
This is a common issue often attributed to low cell permeability. PROTACs are large molecules, frequently falling "beyond the Rule of 5," which can hinder their ability to cross the cell membrane.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cellular efficacy.
Possible Solutions & Next Steps:
-
Confirm Low Permeability: Utilize permeability assays to quantify the issue. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion.[4][5]
-
Linker Modification: The linker connecting your protein of interest (POI) ligand to the Thalidomide-4-O-C3-NH2 moiety is a critical determinant of permeability.[1][6]
-
Reduce Hydrogen Bond Donors (HBDs): Amide bonds in the linker can be detrimental to permeability. Consider replacing them with esters.[1][7]
-
Optimize Lipophilicity: While increased lipophilicity can improve permeability, excessive lipophilicity can lead to poor solubility and membrane retention. Aim for a calculated logP (ALogP) in the range of 3-5.[3][7]
-
Introduce Rigidity: Incorporating cyclic structures like piperazine or piperidine rings can rigidify the linker, which may improve permeability and metabolic stability.[1][2]
-
-
Promote Intramolecular Hydrogen Bonding: Design modifications that encourage the PROTAC to adopt a more compact, "folded" conformation in lipophilic environments. This can shield polar surfaces and reduce the 3D polar surface area (PSA), facilitating membrane passage.[8][9][10]
-
Prodrug Strategy: Mask polar functional groups on your PROTAC with lipophilic, cleavable moieties. These groups can be removed by intracellular enzymes to release the active PROTAC.[1][8]
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
PROTACs are inherently large molecules because they consist of two distinct ligands (one for the target protein and one for an E3 ligase) joined by a linker.[11] This often results in a high molecular weight (typically over 800 Da) and a large polar surface area, properties that are unfavorable for passive diffusion across the lipid bilayer of the cell membrane according to traditional drug-likeness guidelines like Lipinski's Rule of 5.[1][2][3]
Q2: I've used the Thalidomide-4-O-C3-NH2 linker. What are its intrinsic properties affecting permeability?
The "Thalidomide-4-O-C3-NH2" component itself contains the cereblon (CRBN) E3 ligase ligand (thalidomide derivative) and a short three-carbon (C3) alkyl linker terminating in an amine (NH2) group.[12][13] The primary amine is a point of attachment for your POI ligand. Key considerations are:
-
The thalidomide moiety itself contributes to the overall size and polarity.
-
The linkage you form with the amine (e.g., an amide bond) will add to the hydrogen bond donor/acceptor count, potentially decreasing permeability.
Q3: What are the best assays to measure the permeability of my PROTAC?
A tiered approach is often most effective.
| Assay | Type | Measures | Throughput | Key Advantage |
| PAMPA | Cell-Free | Passive Diffusion | High | Rapid, cost-effective screening of multiple compounds.[3][5] |
| Caco-2 Permeability Assay | Cell-Based | Passive & Active Transport | Medium | Provides insights into active efflux and a more biologically relevant model of intestinal absorption.[14] |
| NanoBRET™ Target Engagement | Cell-Based | Intracellular Availability | High | Measures target engagement in live cells, providing a surrogate for permeability and cellular concentration.[15] |
Q4: How does linker length and composition affect permeability?
Linker properties are crucial and can be systematically modified.[6]
-
Length: There is no universal optimal length. Shorter alkyl linkers can minimize the topological polar surface area (TPSA).[7] However, the linker must be long enough to allow for the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).
-
Composition:
-
PEG vs. Alkyl: PEG linkers are more flexible but can increase polarity. Replacing a PEG linker with a more rigid alkyl or phenyl ring has been shown to improve permeability.[8][10]
-
Amide vs. Ester: Replacing an amide bond in the linker with an ester reduces the hydrogen bond donor count and can significantly improve permeability.[7]
-
Q5: Can I improve permeability without completely redesigning the linker?
Yes, here are two strategies:
-
Prodrug Approach: This involves chemically modifying your final PROTAC to create an inactive precursor that is more cell-permeable. For example, a carboxylic acid group could be esterified. Once inside the cell, endogenous enzymes cleave the modifying group to release the active PROTAC.[1][8]
Caption: Prodrug strategy for enhancing cell entry.
-
Targeted Delivery: Conjugate your PROTAC to a molecule that is actively transported into cells, such as an antibody or a ligand for a cell surface receptor. This is a more complex approach but can dramatically improve cell-type selectivity and uptake.[11][16]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This cell-free assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[5] It is a high-throughput method to predict passive intestinal absorption.
Methodology:
-
Prepare Stock Solutions: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in a buffer at pH 7.4 to the final desired concentration.
-
Hydrate the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The acceptor wells of a 96-well plate are filled with buffer. The filter plate is placed on top of the acceptor plate.
-
Add Donor Solution: Add the donor solution containing the PROTAC to the filter plate wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Data Interpretation:
| Papp Value (10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
Principle: This assay measures the binding of a PROTAC to its intracellular target (e.g., CRBN) in live cells. By comparing the apparent affinity in intact cells versus permeabilized cells, an index of cellular availability can be determined.[15]
Methodology:
-
Cell Line Preparation: Use a cell line engineered to express the target protein (e.g., CRBN) fused to a NanoLuc® luciferase.
-
Prepare Reagents: Prepare a fluorescent tracer that binds to the NanoLuc®-CRBN fusion protein. Prepare serial dilutions of your test PROTAC.
-
Assay in Intact Cells:
-
Plate the engineered cells in a 96-well plate.
-
Add the fluorescent tracer and the varying concentrations of your PROTAC.
-
Incubate to allow for competitive binding.
-
-
Assay in Permeabilized Cells:
-
In a parallel set of wells, add a cell-permeabilizing agent like digitonin along with the tracer and PROTAC.
-
-
Read BRET Signal: Measure the bioluminescence resonance energy transfer (BRET) signal. The PROTAC will compete with the tracer for binding to NanoLuc®-CRBN, resulting in a decrease in the BRET signal.
-
Data Analysis:
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value for both intact and permeabilized cells.
-
The shift in IC50 between the two conditions reflects the permeability of the PROTAC. A smaller shift indicates better cell penetration.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. scispace.com [scispace.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
stability issues with Thalidomide-4-O-C3-NH2 hydrochloride in solution
Welcome to the technical support center for Thalidomide-4-O-C3-NH2 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from moisture and light.[1]
Q2: What is the recommended solvent for preparing a stock solution?
Q3: What are the recommended storage conditions for stock solutions?
A3: Stock solutions of similar thalidomide derivatives are best stored at -80°C for long-term stability, potentially up to 6 months. For short-term storage (up to 1 month), -20°C is acceptable.[2][3][4] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Can I store working solutions in aqueous buffers?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. Thalidomide and its analogs are susceptible to hydrolysis, especially at the glutarimide ring, and this degradation is pH-dependent.[5] Prepare fresh working solutions in your experimental buffer immediately before use.
Q5: What are the signs of degradation in my solution?
A5: Visual signs of degradation can include a change in color or the appearance of precipitate in your solution. However, chemical degradation often occurs without any visible changes. The most reliable way to assess the stability of your compound is through analytical methods such as HPLC or LC-MS.
Q6: At what pH is this compound most stable?
A6: While specific data for this compound is unavailable, thalidomide itself is more stable at acidic pH and undergoes hydrolysis at neutral and basic pH. For some analogs, the half-life at pH 6.4 and 32°C is between 25 and 35 hours.[6] It is advisable to maintain a slightly acidic pH if your experimental conditions permit.
Troubleshooting Guide
If you are encountering unexpected or inconsistent results in your experiments, consider the following troubleshooting steps related to the stability of this compound.
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
-
Possible Cause: Degradation of the compound in the stock solution or working solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from the solid compound.
-
Use the working solution immediately after dilution in your cell culture medium. Do not store the compound in aqueous media.
-
Perform a stability check of your compound in the experimental media using HPLC or LC-MS to determine the degradation rate under your specific assay conditions.
-
Consider a time-course experiment to see if the activity of the compound decreases over the duration of your assay.
-
Issue 2: Variability between experimental replicates.
-
Possible Cause: Inconsistent handling and storage of the compound, leading to varying degrees of degradation.
-
Troubleshooting Steps:
-
Ensure all aliquots of the stock solution are stored at -80°C and protected from light and moisture.
-
Avoid repeated freeze-thaw cycles by using single-use aliquots.
-
Standardize the time between preparing the working solution and adding it to your experiment.
-
Verify the concentration of your stock solution using a freshly prepared standard curve.
-
Issue 3: Unexpected peaks in analytical chromatography (HPLC/LC-MS).
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Analyze a freshly prepared solution of the compound to establish a reference chromatogram.
-
Compare the chromatogram of your experimental sample to the reference to identify any new peaks.
-
If possible, use mass spectrometry (MS) to determine the mass of the species corresponding to the new peaks to help identify potential degradation products. Common degradation pathways involve hydrolysis of the glutarimide or phthalimide rings.
-
Data Presentation
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (in anhydrous DMSO/DMF) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Working Solution (in aqueous buffer) | Room Temperature | < 1 hour | Prepare fresh immediately before use. |
Note: This data is based on recommendations for similar thalidomide-based compounds and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific experimental conditions.
Experimental Protocols
Protocol for Assessing Solution Stability using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of solid this compound and dissolve it in the chosen solvent (e.g., anhydrous DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the solvent/buffer of interest at a known concentration (e.g., 50 µM).
-
Divide the solution into several aliquots in appropriate vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one vial from storage.
-
Inject a fixed volume of the standard solutions and the sample solution onto a suitable HPLC system equipped with a UV detector. A C18 column is often a good starting point.
-
Develop a suitable gradient method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the parent compound against the concentration of the standard solutions.
-
For each time point, determine the concentration of the remaining this compound in your sample using the standard curve.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to visualize the degradation kinetics.
-
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for stability-related issues.
References
- 1. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of protein synthesis: a possible biochemical mechanism of thalidomide teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide and thalidomide transformed by pH-dependent hydrolysis or by liver enzyme treatment does Not impede the proliferation of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Cytotoxicity of Thalidomide-4-O-C3-NH2 Hydrochloride PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs constructed using Thalidomide-4-O-C3-NH2 hydrochloride as a Cereblon (CRBN) E3 ligase ligand. The focus is on understanding and minimizing cytotoxicity during your experiments.
I. Troubleshooting Guide
This section addresses specific issues you may encounter related to cytotoxicity.
Question 1: I am observing significant cytotoxicity in my cell line, even at low concentrations of my PROTAC. What are the potential causes and how can I troubleshoot this?
Answer:
High cytotoxicity at low PROTAC concentrations can stem from several factors. Here's a systematic approach to identify the cause and mitigate the effect:
Potential Causes & Troubleshooting Steps:
-
On-Target Toxicity: The protein you are targeting may be essential for cell survival.
-
Solution: Confirm that the observed cytotoxicity is due to the degradation of your target protein. Perform a rescue experiment by overexpressing a degradation-resistant mutant of your target protein. If the cytotoxicity is reduced, it is likely on-target. In this case, you may need to consider if the therapeutic window for your target is viable.
-
-
Off-Target Toxicity via Neosubstrate Degradation: The thalidomide moiety of your PROTAC, when bound to CRBN, can induce the degradation of endogenous proteins known as "neosubstrates" (e.g., IKZF1, IKZF3, SALL4, CK1α).[1][2] This is a known mechanism of action for immunomodulatory drugs (IMiDs) like thalidomide.[2]
-
Solution:
-
Western Blot Analysis: Profile the expression levels of known CRBN neosubstrates (IKZF1, IKZF3, SALL4, and GSPT1) in your cells treated with the PROTAC.
-
Control Compound: Use a control PROTAC with a modified thalidomide analog that has reduced binding to neosubstrates, if available.[3]
-
-
-
Linker-Mediated Effects: The linker itself or the overall structure of the PROTAC can contribute to cytotoxicity.
-
Solution: Synthesize and test a control molecule consisting of the linker and the warhead (the part that binds to your target protein) without the thalidomide ligand. This will help determine if the cytotoxicity is independent of CRBN engagement.
-
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the degradation of a specific neosubstrate or your target protein.
-
Solution: Test your PROTAC in a panel of cell lines with varying genetic backgrounds to assess if the cytotoxicity is cell-line specific.
-
Question 2: My dose-response curve for cytotoxicity shows a "hook effect" where higher concentrations of the PROTAC are less effective at inducing cell death. Why is this happening?
Answer:
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC leads to reduced degradation of the target protein and, consequently, lower efficacy.[2] This occurs because at high concentrations, the PROTAC can form non-productive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) instead of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1]
Troubleshooting the "Hook Effect":
-
Optimize Concentration Range: Perform a detailed dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for target degradation and cytotoxicity.
-
Time-Course Experiment: A time-course experiment at a fixed, optimal concentration can help you understand the kinetics of target degradation and cell death.
Question 3: How can I confirm that the observed cytotoxicity is due to apoptosis?
Answer:
It is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome.
Experimental Confirmation:
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7. An increase in their activity is a hallmark of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between apoptotic (Annexin V positive, PI negative), necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
PARP Cleavage: Perform a Western blot to detect the cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of activated caspase-3.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a chemical moiety that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4][5] In a PROTAC, it serves as the "E3 ligase recruiter." It is connected via a linker to another small molecule (the "warhead") that binds to a specific target protein of interest. By bringing the target protein and CRBN into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][6]
Q2: What are the known off-target effects of thalidomide-based PROTACs?
A2: The primary off-target effects of thalidomide-based PROTACs are related to the recruitment of "neosubstrates" to CRBN.[1][2] These are proteins that are not the intended target of the PROTAC but are degraded due to the presence of the thalidomide moiety. Key neosubstrates include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors. Their degradation can lead to immunomodulatory effects and potential hematotoxicity.[1][3]
-
SALL4: A transcription factor involved in embryonic development. Its degradation is linked to the teratogenic effects of thalidomide.[1][7]
-
Casein Kinase 1α (CK1α): A protein kinase involved in various cellular processes.[1][3]
Q3: How can I proactively design my experiments to minimize cytotoxicity?
A3: To minimize cytotoxicity, consider the following strategies during your experimental design:
-
Concentration Optimization: Always perform a dose-response experiment to find the lowest effective concentration that induces target degradation without causing excessive cytotoxicity.[8]
-
Time-Course Analysis: Determine the shortest incubation time required to achieve significant target degradation.[8]
-
Use of Controls: Include appropriate controls in your experiments, such as a vehicle control and, if available, an inactive epimer of the PROTAC that does not bind to the target protein or CRBN.[8]
-
Cell Line Selection: If possible, use cell lines with known expression levels of your target protein and CRBN.
III. Data Presentation
Table 1: Key Parameters for Assessing PROTAC Activity and Cytotoxicity
| Parameter | Definition | Typical Assay | Importance |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, ELISA | Measures the potency of the PROTAC for target degradation. |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | Western Blot, ELISA | Indicates the efficacy of the PROTAC. |
| IC₅₀ | The concentration of PROTAC that inhibits a biological function (e.g., cell viability) by 50%. | MTT, CellTiter-Glo | Measures the cytotoxic potency of the PROTAC. |
| CC₅₀ | The concentration of a compound that causes the death of 50% of cells in a cytotoxicity assay. | Cell Viability Assays | A direct measure of cytotoxicity. |
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is to determine the IC₅₀ or CC₅₀ of your PROTAC.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC in complete cell culture medium. Also, prepare a vehicle control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.[8]
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo) using a plate reader.[8]
-
Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC₅₀/CC₅₀.[8]
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activation of executioner caspases to confirm if cytotoxicity is due to apoptosis.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-based PROTAC
-
Vehicle control
-
Positive control for apoptosis (e.g., staurosporine)
-
Caspase-Glo® 3/7 Assay reagent
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of your PROTAC, a vehicle control, and a positive control.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).[8]
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[8]
-
Mix the contents by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[8]
-
Measure the luminescence using a luminometer.[8]
-
Calculate the fold change in caspase activity relative to the vehicle control.
V. Visualizations
Caption: CRBN-mediated protein degradation pathway by a Thalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting unexpected PROTAC cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Degradation Experiments
Welcome to the technical support center for protein degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results encountered during their work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format, detailed experimental protocols, and informative diagrams to guide you through your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or No Target Protein Degradation
Question: My PROTAC®/degrader molecule is not causing degradation of my target protein, or the results are highly variable between experiments. What are the possible causes and how can I troubleshoot this?
Answer:
Inconsistent or absent target protein degradation is a common challenge. The issue can stem from various factors, from the compound itself to the experimental conditions. Here’s a breakdown of potential causes and solutions:
Troubleshooting Strategies for Lack of Degradation:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | Perform a cellular target engagement assay (e.g., NanoBRET™, CETSA) to confirm the compound enters the cell and binds to the target.[1] | If the degrader cannot efficiently cross the cell membrane, it will not be able to induce degradation. |
| Inefficient Ternary Complex Formation | Use biophysical assays like TR-FRET or AlphaLISA to assess the formation and stability of the PROTAC-target-E3 ligase complex.[1][2] | The formation of a stable ternary complex is crucial for the E3 ligase to ubiquitinate the target protein.[3][4] |
| Incorrect E3 Ligase Choice | Verify the expression levels of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line.[5] If expression is low, consider using a different cell line or a degrader that recruits a more abundant E3 ligase.[3] | The chosen E3 ligase must be present at sufficient levels to be effectively hijacked by the degrader. |
| Suboptimal PROTAC® Concentration (Hook Effect) | Perform a full dose-response curve with a wide range of concentrations. The "hook effect" can occur at high concentrations where binary complexes (PROTAC®-target or PROTAC®-E3) dominate over the productive ternary complex.[1][6] | An optimal concentration is necessary to favor the formation of the ternary complex required for degradation. |
| PROTAC® Instability | Assess the chemical stability of your PROTAC® in the cell culture medium over the time course of the experiment.[3] | Degradation of the compound itself will lead to a loss of activity. |
| Rapid Protein Synthesis | Measure the half-life of your target protein. If the protein is synthesized very rapidly, the degradation may be masked. | The net level of a protein is a balance between its synthesis and degradation rates.[7] |
| Cellular Conditions | Standardize cell culture conditions, including cell passage number, confluency, and overall health, as these can impact protein expression and the ubiquitin-proteasome system's efficiency.[3][8] | Cellular stress or variability in culture conditions can lead to inconsistent experimental outcomes. |
Issue 2: Off-Target Effects and Cellular Toxicity
Question: I am observing significant cell death or changes in the levels of other proteins besides my target. How can I investigate and mitigate these off-target effects?
Answer:
Off-target effects are a critical consideration in targeted protein degradation. They can manifest as cellular toxicity or the degradation of unintended proteins.
Strategies to Address Off-Target Effects:
| Possible Cause | Troubleshooting Step | Rationale |
| Non-Specific Binding of the Warhead or E3 Ligand | Optimize the target-binding warhead to be more selective for your protein of interest.[3] | A more selective binder will reduce the chances of engaging unintended proteins. |
| Unfavorable Ternary Complex Conformation | Modify the linker length and composition. The linker plays a crucial role in the geometry of the ternary complex and can influence which proteins are presented for ubiquitination.[3][9] | Altering the linker can improve selectivity by favoring a productive conformation only with the intended target. |
| Recruitment of an Inappropriate E3 Ligase | Switch to a degrader that recruits a different E3 ligase. Different E3 ligases have distinct sets of endogenous substrates, and changing the recruited ligase can alter the off-target profile.[3] | The choice of E3 ligase can significantly impact the selectivity of the degradation event. |
| High PROTAC® Concentration | Lower the concentration of the PROTAC®. High concentrations can lead to off-target binding and cellular stress. Determine the IC50 for cell viability and use concentrations well below this value.[5] | Using the lowest effective concentration minimizes the risk of off-target effects and toxicity. |
| Global Proteomic Changes | Use quantitative proteomics (e.g., TMT-based mass spectrometry) to obtain a comprehensive view of protein level changes after treatment. This can help identify off-target proteins early in the investigation.[3][8] | A global proteomic analysis provides an unbiased assessment of the degrader's selectivity. |
Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Inconsistent Degradation
The following diagram outlines a logical workflow for troubleshooting inconsistent or absent protein degradation in your experiments.
A logical workflow for troubleshooting inconsistent protein degradation.
PROTAC® Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC® molecule in inducing the degradation of a target protein of interest (POI).
The catalytic cycle of PROTAC®-mediated protein degradation.
Ubiquitin-Proteasome System (UPS) Pathway
This diagram shows the key steps of the Ubiquitin-Proteasome System (UPS), which is hijacked by targeted protein degradation technologies.
The sequential enzymatic cascade of the Ubiquitin-Proteasome System.
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol provides a step-by-step guide for assessing protein degradation using Western blotting.[10]
-
Cell Culture and Treatment:
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[10][11][12][13]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[5][10]
-
Wash the membrane three times with TBST.[10]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][10]
-
Wash the membrane three times with TBST.[10]
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[5]
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Protein-Protein Interactions
This protocol describes how to perform Co-IP to verify the interaction between your target protein and the E3 ligase in the presence of a degrader.[14][15][16]
-
Cell Lysis:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.[15]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.[14]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the interacting E3 ligase.
-
Protocol 3: Mass Spectrometry for Global Proteome Analysis
This protocol provides a general workflow for using mass spectrometry-based proteomics to identify off-target effects.[8][17]
-
Sample Preparation:
-
Peptide Labeling (for quantitative proteomics, e.g., TMT):
-
Label the peptides from different treatment conditions with isobaric tags.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantity.[17]
-
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins in each sample.
-
Compare the protein abundance between the degrader-treated and control samples to identify proteins that are significantly up- or down-regulated.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2bscientific.com [2bscientific.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
optimizing incubation time for Thalidomide-4-O-C3-NH2 hydrochloride treatment
Welcome to the technical support center for Thalidomide-4-O-C3-NH2 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based ligand that specifically binds to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] This molecule is often used in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] The primary mechanism of action involves recruiting the CRBN E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Q2: What are the key signaling pathways affected by thalidomide and its derivatives?
A2: Thalidomide and its derivatives are known to modulate several key signaling pathways, primarily through the CRBN-mediated degradation of specific substrate proteins ("neosubstrates").[1] These pathways include:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos) Degradation: Essential for the anti-myeloma and immunomodulatory effects.[1][4]
-
TNF-α Signaling: Thalidomide can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.[4]
-
NF-κB Signaling: It can prevent the activation of Nuclear Factor Kappa B (NF-κB), which is involved in inflammation and cell survival.[4]
-
Angiogenesis (VEGF and FGF Signaling): Thalidomide has anti-angiogenic properties by inhibiting factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[4][5]
-
Wnt Signaling: Some studies suggest that thalidomide and its derivatives can inhibit the Wnt signaling pathway.[6]
Q3: How do I determine the optimal incubation time for my experiment?
A3: The optimal incubation time is critical and depends on several factors, including the cell type, the specific target protein, and its turnover rate. A time-course experiment is the most effective method to determine the ideal incubation period. Please refer to the detailed experimental protocol in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: No or weak degradation of the target protein.
This is a common issue when using PROTACs or CRBN-recruiting molecules. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incubation time is too short. | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal degradation window.[7] |
| Target protein has a slow turnover rate. | Increase the incubation time to allow for sufficient degradation.[7] |
| Concentration of this compound is too low. | Test a wider range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal dose.[7] |
| Poor cell permeability of the compound. | Confirm cellular target engagement using assays like NanoBRET or cellular thermal shift assay (CETSA).[1] |
| The target protein is not a substrate for CRBN-mediated degradation. | Verify that a ternary complex can form between your target, the PROTAC, and CRBN. |
| Issues with the proteasome system. | Include a proteasome inhibitor (e.g., MG132) as a control to confirm that the degradation is proteasome-dependent.[7] |
Issue 2: "Hook effect" observed (less degradation at high concentrations).
The hook effect is a characteristic phenomenon for PROTACs where target degradation decreases at very high concentrations.
| Potential Cause | Suggested Solution |
| Formation of non-productive binary complexes. | At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1][7] |
| Confirmation of PROTAC mechanism. | The hook effect is often considered evidence of a PROTAC-mediated mechanism. Ensure you test a wide range of concentrations to define the optimal degradation window.[7] |
Experimental Protocols
Protocol: Optimizing Incubation Time for Target Protein Degradation
This protocol provides a general workflow for determining the optimal incubation time for this compound treatment in a cell-based assay.
1. Cell Seeding:
-
Seed your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
Allow the cells to adhere and recover overnight.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. A typical starting concentration range is 1 nM to 10 µM.[7]
3. Treatment and Incubation:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO only) for each time point.
-
Incubate the cells for a range of time points (e.g., 4, 8, 12, 24, and 48 hours).[7]
4. Cell Lysis and Protein Quantification:
-
At each time point, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Transfer the supernatant containing the protein to new tubes.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
5. Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the relative target protein levels against the incubation time for each concentration to determine the optimal incubation period for maximum degradation.
Visualizations
Caption: Workflow of CRBN-mediated protein degradation by a PROTAC.
Caption: Troubleshooting workflow for no or weak target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ternary Complex Formation with Thalidomide-4-O-C3-NH2 Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Thalidomide-4-O-C3-NH2 hydrochloride in the development of Proteolysis Targeting Chimeras (PROTACs). The focus is on the critical step of forming a stable and productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and the E3 ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in my experiment?
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the thalidomide moiety, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, and a three-carbon (C3) linker with a terminal amine group (NH2).[1][2] This molecule serves as a foundational building block for synthesizing PROTACs. The terminal amine allows for conjugation to a ligand that binds your specific protein of interest (POI). In an experiment, its role is to engage CRBN, bringing the entire E3 ligase machinery into proximity with the POI, facilitated by the complete PROTAC molecule.
Q2: What is the "ternary complex" and why is its formation essential for my PROTAC's success?
The ternary complex is the cornerstone of PROTAC-mediated protein degradation.[3] It is a transient structure formed when your PROTAC molecule simultaneously binds to both your target Protein of Interest (POI) and an E3 ubiquitin ligase (in this case, CRBN).[3][4] The formation of this POI-PROTAC-CRBN complex is the essential step that brings the target protein close to the E3 ligase.[3] This proximity allows the E3 ligase to efficiently transfer ubiquitin molecules to the POI, marking it for degradation by the cell's proteasome.[3] Without efficient ternary complex formation, subsequent ubiquitination and degradation will not occur.
Q3: What is meant by "cooperativity" in ternary complex formation?
Cooperativity describes the influence that the binding of one protein (e.g., the POI) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase). It is a critical factor for the stability of the ternary complex.[5][6][7]
-
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second protein. This is often due to favorable protein-protein interactions between the POI and E3 ligase within the complex, leading to a more stable ternary complex.[5][8]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second. This indicates unfavorable interactions or steric hindrance.
-
Non-cooperative (α = 1): The two binding events are independent of each other.
Maximizing positive cooperativity is a key goal in PROTAC optimization as it leads to more stable and long-lived ternary complexes, which often correlates with more efficient protein degradation.[6][8]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the catalytic mechanism of a PROTAC synthesized using a thalidomide-based ligand.
Caption: PROTAC mechanism of action leading to target protein degradation.
Troubleshooting Guide
This guide addresses common issues encountered during ternary complex formation and subsequent protein degradation experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Target Protein Degradation | 1. Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the POI and CRBN due to suboptimal linker length or geometry.[3] 2. "Hook Effect": High PROTAC concentrations can favor the formation of binary complexes (POI-PROTAC or CRBN-PROTAC) over the ternary complex.[9] 3. Low Protein Expression: Cellular levels of the POI or CRBN may be insufficient.[9] 4. Poor Cell Permeability/Stability: The PROTAC may not be entering the cells or is being rapidly metabolized.[9][10] | 1. Synthesize Analogs: Create PROTACs with varying linker lengths and compositions to improve cooperativity.[3] 2. Optimize Concentration: Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and reveal any potential hook effect.[9] 3. Verify Expression: Use Western Blotting to confirm the expression levels of both the target protein and CRBN in your cell model.[9] 4. Assess Target Engagement: Use Cellular Thermal Shift Assays (CETSA) or NanoBRET to confirm the PROTAC is binding its target in live cells.[9] Evaluate compound stability with LC-MS/MS.[9] |
| "Hook Effect" Observed in Dose-Response Curve | High PROTAC Concentration: At excessive concentrations, the 1:1 binding of the PROTAC to either the POI or CRBN is statistically favored, reducing the probability of forming the 1:1:1 ternary complex.[9] | Refine Titration Curve: Perform a more detailed titration at lower concentrations to accurately determine the DC50 (concentration for 50% degradation). The peak of degradation activity often occurs at an optimal, not maximal, concentration.[11] |
| Inconsistent Results Between Biochemical and Cellular Assays | Different Experimental Conditions: In vitro assays using purified proteins (e.g., SPR, AlphaLISA) may not fully replicate the complex cellular environment, which includes protein scaffolding, post-translational modifications, and competing interactions.[9] | Use Orthogonal Assays: Validate findings across different platforms. Use a combination of in vitro techniques (TR-FRET, AlphaLISA, SPR) to characterize the biophysical properties and in-cell techniques (Co-IP, NanoBRET, Western Blot) to confirm the mechanism of action in a biological context.[9] |
| High Background Signal in Proximity Assays (e.g., AlphaLISA) | 1. Non-specific Binding: Assay components may bind to each other or to the plate surface non-specifically. 2. Protein/Compound Aggregation: Aggregates can bring donor and acceptor beads into close proximity, generating a false positive signal.[12] | 1. Include Controls: Run control experiments with a non-binding PROTAC analog or non-specific proteins to quantify background signal.[12] 2. Check for Aggregation: Use size-exclusion chromatography to assess protein quality. Centrifuge the PROTAC solution before use.[12] Optimize buffer conditions (e.g., add 0.01% Tween-20).[13] |
Troubleshooting Workflow
If you observe a lack of target degradation, follow this systematic workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting failed degradation experiments.
Data Summary Tables
Table 1: Comparison of Biophysical Assays for Ternary Complex Characterization
| Assay | Principle | Throughput | Information Provided | Key Considerations |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of mass changes on a sensor surface.[14][15] | Low to Medium | Binding kinetics (kon, koff), affinity (KD), cooperativity (α).[5][14] | Requires protein immobilization; can be complex to set up for ternary systems.[7] |
| AlphaLISA / AlphaScreen | Proximity-based assay where bead proximity generates a luminescent signal.[16] | High | Ternary complex formation (qualitative/semi-quantitative), potent for screening.[17] | Prone to artifacts (e.g., hook effect, aggregation); requires tagged proteins.[11] |
| Time-Resolved FRET (TR-FRET) | Energy transfer between donor and acceptor fluorophores upon complex formation.[15] | High | Homogeneous assay for complex formation; good for screening. | Requires labeled proteins; potential for compound interference. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction.[14] | Low | Complete thermodynamic profile (KD, ΔH, ΔS), stoichiometry. | Requires large amounts of pure protein; low throughput.[14] |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of protein complexes from cell lysates.[18] | Low | In-cell validation of ternary complex formation. | Qualitative/semi-quantitative; may miss transient interactions.[18][19] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation in Cells
This protocol provides a method to confirm that your PROTAC induces the formation of the POI-CRBN complex within a cellular environment.[20]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and grow to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration, a high concentration to check for the hook effect, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4 hours).
-
Include a positive control group by co-treating with a proteasome inhibitor (e.g., 10 µM MG132 for the last 4 hours) to stabilize the ubiquitinated complex.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., via BCA assay).
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.[20]
-
Transfer the pre-cleared lysate to a new tube. Add 2-5 µg of an anti-CRBN antibody (or an anti-POI antibody). As a negative control, use an equivalent amount of isotype-matched IgG.[20]
-
Incubate overnight at 4°C with gentle rotation.
4. Immune Complex Capture and Washing:
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.[20]
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.[20]
5. Elution and Western Blot Analysis:
-
Elute the protein complexes by resuspending the beads in 40 µL of 2X Laemmli sample buffer and boiling at 95°C for 10 minutes.[20]
-
Load the eluted samples and an input control (a small fraction of the initial lysate) onto an SDS-PAGE gel.
-
Perform Western Blot analysis using primary antibodies against the POI and CRBN to detect the co-precipitated proteins.[20]
Protocol 2: AlphaLISA Assay for In Vitro Ternary Complex Formation
This protocol outlines a homogeneous, proximity-based assay to quantify the formation of the POI-PROTAC-CRBN complex using purified, tagged proteins.[11]
1. Reagent Preparation:
-
Proteins: Use purified, tagged proteins (e.g., GST-tagged POI and FLAG-tagged CRBN).
-
PROTAC: Prepare a serial dilution of the PROTAC in the assay buffer.
-
AlphaLISA Beads: Use Anti-GST Acceptor beads and Anti-FLAG Donor beads.[11] Protect from light.
-
Assay Buffer: A suitable buffer such as PBS with 0.1% BSA and 0.05% Tween-20.
2. Assay Assembly (384-well format):
-
Add 5 µL of the PROTAC dilution or vehicle control to each well.
-
Add 5 µL of the GST-POI solution (final concentration to be optimized, e.g., 1-10 nM).[11]
-
Add 5 µL of the FLAG-CRBN solution (final concentration to be optimized, e.g., 1-10 nM).[11]
-
Incubate for 60 minutes at room temperature, protected from light.
3. Bead Addition:
-
Prepare a mix of Anti-GST Acceptor beads and Anti-FLAG Donor beads in the assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
4. Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader (e.g., EnVision).
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation and the decline at higher concentrations demonstrating the hook effect.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 15. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Validating CRBN Engagement: A Comparative Guide for Thalidomide-4-O-C3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of many therapeutic strategies, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Thalidomide and its analogs have been instrumental as CRBN ligands. This guide provides a comparative analysis of experimental methods to validate the engagement of a specific thalidomide derivative, Thalidomide-4-O-C3-NH2 hydrochloride, with CRBN. We will explore established assays, present their methodologies, and compare the binding affinities of well-characterized CRBN ligands to provide a framework for evaluating novel compounds.
Comparison of CRBN Ligand Affinities
| Compound | Assay Type | IC50 | Kd | Cell Line/System |
| Pomalidomide | Competitive Binding Assay | ~3 µM[1] | ~157 nM[2] | U266 cells / Recombinant Protein |
| TR-FRET | 1.2 µM[3] | Recombinant Protein | ||
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 µM[4] | Recombinant Protein | |
| TR-FRET | 1.5 µM[3] | Recombinant Protein | ||
| Iberdomide (CC-220) | Competitive Binding Assay | ~150 nM[5][6] | Cell-based | |
| TR-FRET | 60 nM[3] | Recombinant Protein | ||
| Thalidomide | Fluorescence Polarization | 404.6 nM[7] | ~250 nM[2] | Recombinant Protein |
Alternative CRBN Ligands
Research into CRBN-based degraders has led to the development of alternative scaffolds aimed at overcoming limitations of traditional immunomodulatory drugs (IMiDs), such as instability and potential off-target effects.
-
Phenyl-Glutarimides (PGs): These analogs replace the phthalimide ring of thalidomide with a phenyl group, leading to improved chemical stability.[8]
-
Phenyl Dihydrouracils (PDHUs): This novel class of achiral CRBN ligands offers comparable binding affinity to lenalidomide with enhanced stability, addressing the issue of racemization seen with glutarimide-based compounds.[9]
Experimental Protocols for Validating CRBN Engagement
A multi-faceted approach employing a combination of in vitro and cellular assays is crucial for robustly validating the engagement of a compound with CRBN.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a target protein in living cells.[10]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ CRBN Target Engagement Assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are transiently transfected with a vector encoding for a NanoLuc® luciferase-CRBN fusion protein.
-
Transfected cells are seeded into 96-well white-bottom tissue culture plates and incubated for 24 hours.
-
-
Assay Execution:
-
A fluorescent NanoBRET™ tracer that binds to CRBN is added to the cells.
-
Serial dilutions of this compound are then added to the wells.
-
The plate is incubated to allow for compound binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Luminescence (donor) and fluorescence (acceptor) signals are measured using a plate reader equipped with appropriate filters.
-
The BRET ratio is calculated by dividing the acceptor signal by the donor signal.
-
The BRET ratio is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This in vitro assay measures the binding of a small molecule to a larger protein based on the change in the polarization of fluorescent light.[11]
Experimental Workflow:
References
- 1. Targeting Cereblon With The High Affinity Immunomodulatory Compound CC-220: A Novel Therapeutic Agent For Autoimmunity - ACR Meeting Abstracts [acrabstracts.org]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET® TE Intracellular E3 Ligase Assays [promega.ca]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to CRBN Ligands: Benchmarking Thalidomide-4-O-C3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thalidomide-4-O-C3-NH2 hydrochloride with other prominent Cereblon (CRBN) ligands. As a derivative of thalidomide functionalized with a linker, this compound is primarily designed for the development of Proteolysis Targeting Chimeras (PROTACs). This guide will therefore evaluate its characteristics in the context of its parent molecule, thalidomide, and benchmark it against other well-established and next-generation CRBN modulators, including lenalidomide, pomalidomide, iberdomide (CC-220), and mezigdomide (CC-92480).
The comparative analysis focuses on CRBN binding affinity and the efficiency of inducing the degradation of key neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3). This guide presents quantitative data in structured tables, details the experimental protocols for key assays, and provides visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: CRBN-Mediated Protein Degradation
CRBN is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] CRBN-binding ligands, often referred to as immunomodulatory drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs), act as "molecular glues."[] They bind to a specific pocket in CRBN, altering its substrate specificity and inducing the recruitment of proteins that are not its natural targets, known as neosubstrates.[1][] This induced proximity leads to the ubiquitination of the neosubstrate by the E3 ligase complex, marking it for degradation by the 26S proteasome.[2] The degradation of key transcription factors, such as Ikaros and Aiolos, is central to the therapeutic effects of these molecules in hematological malignancies.[]
Quantitative Comparison of CRBN Ligands
CRBN Binding Affinity
The binding affinity of a ligand to CRBN is a critical determinant of its potency. This is typically measured by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Thalidomide | ~250 nM[4] | ~30 µM[5] | Competitive Titration[4], Thermal Shift Assay[5] |
| Lenalidomide | ~178 nM[4] | ~3 µM[5] | Competitive Titration[4], Thermal Shift Assay[5] |
| Pomalidomide | ~157 nM[4] | ~3 µM[5] | Competitive Titration[4], Thermal Shift Assay[5] |
| Iberdomide (CC-220) | - | ~150 nM | Not Specified |
| Mezigdomide (CC-92480) | - | ~30 nM[2] | Not Specified[2] |
| This compound | Not available | Not available | - |
Note: Lower Kd and IC50 values indicate higher binding affinity.
Neosubstrate Degradation Efficiency
The efficacy of a CRBN ligand is also determined by its ability to induce the degradation of specific neosubstrates. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Ligand | Neosubstrate | DC50 | Dmax | Cell Line |
| Pomalidomide | Ikaros (IKZF1) | 8.7 nM[6] | >95%[6] | MM-1S[6] |
| Pomalidomide | Aiolos (IKZF3) | Not specified | Not specified | - |
| Lenalidomide | Ikaros (IKZF1) | >10 µM | <50% | RPMI 8266 |
| Lenalidomide | Aiolos (IKZF3) | Not specified | Not specified | - |
| Iberdomide (CC-220) | Aiolos (IKZF3) | ~10 nM (IC50 for autoantibody inhibition)[7] | Not specified | SLE PBMC[7] |
| Mezigdomide (CC-92480) | Ikaros/Aiolos | Potent degradation[8] | Not specified | - |
| This compound | Not available | Not available | Not available | - |
Note: Lower DC50 values indicate higher degradation potency. Dmax represents the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRBN Binding Affinity Assays
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Protocol Outline:
-
Sample Preparation: A solution of purified CRBN (often in complex with DDB1) is placed in the sample cell of the calorimeter. A solution of the CRBN ligand is loaded into the injection syringe.
-
Titration: The ligand is injected in small, precise aliquots into the CRBN solution.
-
Heat Measurement: The heat change upon each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that measures the binding of a ligand to a protein.
Protocol Outline:
-
Reagents: A terbium (Tb)-labeled anti-GST antibody (donor) is used to detect a GST-tagged CRBN protein, and a fluorescently labeled tracer that binds to the CRBN ligand-binding site (acceptor) is used.
-
Reaction Setup: The GST-CRBN, Tb-anti-GST antibody, and fluorescent tracer are incubated together.
-
Competition: The test compound (unlabeled CRBN ligand) is added at varying concentrations to compete with the fluorescent tracer for binding to CRBN.
-
Signal Detection: The TR-FRET signal is measured. A decrease in the signal indicates displacement of the fluorescent tracer by the test compound.
-
Data Analysis: The IC50 value is determined by plotting the TR-FRET signal against the concentration of the test compound.
Neosubstrate Degradation Assay
Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.
Protocol Outline:
-
Cell Treatment: Culture cells (e.g., MM.1S) and treat with varying concentrations of the CRBN ligand for a specific duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-Ikaros or anti-Aiolos).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the neosubstrate protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Conclusion
This guide provides a comparative overview of this compound and other key CRBN ligands. While direct quantitative data for this compound is limited, its function as a thalidomide-based building block for PROTACs suggests its CRBN binding properties are foundational to its utility. The comparison with established and next-generation CRBN modulators highlights the evolution of these molecules towards higher binding affinity and more potent and selective neosubstrate degradation. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of novel CRBN ligands. As the field of targeted protein degradation continues to advance, a thorough understanding of the properties of different E3 ligase ligands will be crucial for the rational design of new and effective therapeutics.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paper: Mezigdomide Reverses T-Cell Exhaustion through Degradation of Aiolos/Ikaros and Reinvigoration of Cytokine Production Pathways [ash.confex.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cereblon-Recruiting PROTACs: Thalidomide-4-O-C3-NH2 Hydrochloride vs. Pomalidomide-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical component of these heterobifunctional molecules is the E3 ligase ligand and the associated linker, which together orchestrate the ubiquitination and subsequent degradation of a target protein. This guide provides a detailed comparison of two widely utilized Cereblon (CRBN) E3 ligase recruiting moieties: thalidomide, as exemplified by the pre-functionalized linker "Thalidomide-4-O-C3-NH2 hydrochloride," and the more recent generation of pomalidomide-based linkers.
Executive Summary
Pomalidomide has largely emerged as the preferred CRBN ligand in PROTAC design due to its demonstrably higher binding affinity for Cereblon, which often translates to more efficient ternary complex formation and consequently, more potent protein degradation.[1] The amino group on the phthalimide ring of pomalidomide also offers a synthetically tractable and versatile attachment point for linkers that is generally directed away from the CRBN binding interface, allowing for greater flexibility in PROTAC design without compromising E3 ligase engagement.
While "this compound" provides a convenient, ready-to-use building block for PROTAC synthesis, direct head-to-head comparative studies with pomalidomide-based counterparts targeting the same protein with identical warheads and linker architectures are not extensively available in the public domain. However, by examining data from various studies on well-characterized targets such as BRD4, a general trend towards the superior efficacy of pomalidomide-based degraders can be observed.
Data Presentation: A Comparative Look at Degradation Efficacy
The following tables summarize the degradation performance (DC50 and Dmax) of PROTACs targeting the BET bromodomain protein BRD4, a common benchmark in PROTAC development. It is important to note that the warheads and linker compositions in these examples may vary, which can significantly influence efficacy.
Table 1: Performance of Pomalidomide-Based BRD4 Degraders
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 |
| Compound 21 | BRD4 | THP-1 | 41.8 | > 90 |
| dBET57 | BRD4 | Jurkat | Not Specified | > 90 |
Table 2: Representative Performance of Thalidomide-Based BRD4 Degraders
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | MV4;11 | 4.3 | > 98 |
| PROTAC (unnamed) | BRD4 | HEK293T | 0.1-0.3 | > 90 |
Note: The data presented is compiled from different studies and is intended for illustrative purposes. Direct comparison of DC50 and Dmax values should be made with caution due to variations in experimental conditions, cell lines, and the specific chemical structures of the PROTACs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for DC50 and Dmax Determination
This is a standard assay to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Seed cells (e.g., Jurkat, HEK293T) in appropriate culture medium and allow them to adhere or reach a desired confluency. Treat the cells with a serial dilution of the PROTAC (typically from pM to µM concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression curve fit.
Ternary Complex Formation Assays (e.g., NanoBRET™)
These assays assess the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase in live cells.
-
Cell Line Engineering: Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.
-
Assay Setup: Seed the transfected cells in a 96-well plate.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Treat with a serial dilution of the PROTAC.
-
Signal Detection: Add the NanoBLuc® substrate and measure both the donor (luciferase) and acceptor (HaloTag® ligand) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates ternary complex formation.
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of action for a Cereblon-recruiting PROTAC.
Experimental Workflow: PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
References
A Comparative Analysis of Linker Types for Thalidomide-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. A critical component governing the efficacy of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase ligand. This guide provides a detailed comparative analysis of different linker types for thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase. By examining the influence of linker composition, length, and rigidity on PROTAC performance, this document aims to provide an objective resource supported by experimental data to inform rational PROTAC design.
The linker is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its characteristics significantly impact critical parameters such as the stability of the ternary complex, the efficiency of protein degradation (quantified by DC50 and Dmax values), and the overall physicochemical properties of the PROTAC, including solubility and cell permeability.[1][2]
Comparative Analysis of Common Linker Types
The two most prevalent classes of linkers employed in thalidomide-based PROTACs are polyethylene glycol (PEG) and alkyl chains. Each possesses distinct characteristics that can be leveraged to optimize a PROTAC for a specific target.
Polyethylene Glycol (PEG) Linkers:
PEG linkers are widely utilized due to their hydrophilicity and flexibility.[1][]
-
Flexibility: The ethereal chain of PEG provides considerable conformational freedom, which can facilitate the formation of a productive ternary complex by allowing the PROTAC to adopt various orientations.[1]
-
Solubility: The hydrophilic nature of PEG linkers can enhance the aqueous solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds.[1][4]
-
Metabolic Stability: PEG linkers are generally considered to be metabolically stable.[1]
Alkyl Linkers:
Alkyl chains offer a more hydrophobic and rigid alternative to PEG linkers. They can be categorized into short and long-chain variants.
-
Rigidity: Shorter alkyl chains provide less conformational flexibility compared to PEG linkers.[1] This can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation but also carries the risk of steric hindrance if the geometry is unfavorable.[1]
-
Hydrophobicity: The alkyl nature increases the overall hydrophobicity of the PROTAC, which can enhance cell permeability.[1] However, excessive hydrophobicity may lead to poor aqueous solubility and potential off-target effects.[1]
-
Tunable Flexibility: The length of the alkyl chain can be systematically varied to fine-tune the distance and orientation between the target protein and the E3 ligase.[1]
Data Presentation: The Impact of Linker Composition and Length on PROTAC Efficacy
The optimal linker length and composition are highly dependent on the specific target protein and must often be determined empirically.[1][2][5] The following tables summarize representative data from studies on thalidomide-based PROTACs, illustrating the impact of different linker types and lengths on degradation efficiency.
Table 1: Comparison of PEG and Alkyl Linkers for BTK Degraders
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Thalidomide | PEG | BTK | Low nM | >90 | [1] |
| PROTAC B | Thalidomide | Alkyl | BTK | Low nM | >90 | [1] |
Data Interpretation: Both PEG and alkyl linkers can produce potent degraders with low nanomolar DC50 values. The choice between them may depend on the desired physicochemical properties of the final PROTAC molecule.[1]
Table 2: Influence of Linker Length on BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC C | Thalidomide | PEG | ~12 | BRD4 | Potent | High | [2] |
| PROTAC D | Thalidomide | PEG | ~21 | TBK1 | 3 | 96 | [6] |
| PROTAC E | Thalidomide | PEG | ~29 | TBK1 | 292 | 76 | [6] |
Data Interpretation: The data for TBK1 degraders highlights a clear structure-activity relationship, with potency peaking at a 21-atom linker and diminishing with a longer linker.[6] This underscores the necessity of synthesizing and evaluating a library of PROTACs with varying linker lengths to identify the optimal degrader for a given target.[1]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key aspects of PROTAC mechanism and experimental design.
Caption: The catalytic cycle of a thalidomide-based PROTAC.
Caption: A generalized workflow for evaluating PROTAC efficacy.
Caption: Key properties of PEG versus Alkyl linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide-based degraders.
Protocol 1: Target Protein Degradation Assay via Western Blotting
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6- or 12-well plates and allow them to adhere overnight.[7]
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO). It is advisable to include a positive control if available. Incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used to normalize the results.[7]
-
Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.[7]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Protocol 2: Ternary Complex Formation Assay (Time-Resolved FRET)
This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Reagents: Obtain purified, tagged versions of the target protein and the E3 ligase (e.g., His-tagged POI and GST-tagged CRBN), along with fluorescently labeled antibodies specific to each tag (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of your PROTAC.[7]
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.[7]
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.[7]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, the formation of binary complexes is favored over the ternary complex.[4][8]
Conclusion
The linker is a critical determinant of a thalidomide-based PROTAC's success. Both PEG and alkyl linkers have demonstrated the ability to yield potent protein degraders. The choice of linker type and the optimization of its length are crucial for achieving desired degradation efficacy and favorable physicochemical properties. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with diverse linkers, is essential for identifying the optimal candidate for a specific therapeutic target. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting degraders.
References
Control Experiments for Thalidomide-4-O-C3-NH2 Hydrochloride PROTAC Studies: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. A PROTAC molecule consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide provides a comparative analysis of essential control experiments for PROTACs synthesized using Thalidomide-4-O-C3-NH2 hydrochloride, a common linker-ligand conjugate that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
The primary goal of these control experiments is to unequivocally demonstrate that the observed degradation of the target protein is a direct consequence of the PROTAC's intended mechanism of action – the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex, leading to ubiquitination and subsequent proteasomal degradation.
The Critical Role of the Negative Control
A well-designed negative control is indispensable in PROTAC research. It is a molecule structurally analogous to the active PROTAC but with a specific modification that ablates its ability to recruit the E3 ligase. For thalidomide-based PROTACs, the gold standard negative control is a molecule where the nitrogen atom of the glutarimide ring is methylated. This N-methylation prevents the ligand from binding to CRBN, thereby disrupting the formation of the ternary complex and subsequent protein degradation.
By comparing the activity of the active PROTAC with its N-methylated inactive counterpart, researchers can confidently attribute the degradation of the target protein to the CRBN-dependent mechanism.
Quantitative Comparison of Active PROTAC vs. Inactive Control
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data from a hypothetical experiment comparing a PROTAC constructed with this compound to its N-methylated negative control.
| Compound | Target Protein | DC50 (nM) | Dmax (%) |
| Active PROTAC | Protein X | 50 | 95 |
| Inactive Control | Protein X | >10,000 | <10 |
As illustrated in the table, the active PROTAC effectively degrades Protein X with a low nanomolar DC50 and achieves a high degree of maximal degradation. In stark contrast, the inactive control shows negligible degradation even at high concentrations, confirming that the degradation is dependent on the PROTAC's ability to engage CRBN.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in PROTAC validation.
Synthesis of N-Methylated Inactive Control
Objective: To synthesize the N-methylated version of the thalidomide-based E3 ligase ligand for use as a negative control in PROTAC studies.
Materials:
-
This compound
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous DMF.
-
Add methyl iodide (1.5-2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-methylated thalidomide derivative.
-
The purified N-methylated ligand can then be coupled to the POI-binding ligand using standard peptide coupling or other appropriate conjugation chemistries to generate the final inactive control PROTAC.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the degradation of the target protein induced by the PROTAC and its inactive control.
Materials:
-
Cell line expressing the target protein
-
Active PROTAC and inactive control stock solutions (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the active PROTAC and the inactive control for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
Objective: To demonstrate that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
Active PROTAC and inactive control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Primary antibody against ubiquitin
-
Western blotting reagents (as described above)
Procedure:
-
Treat cells with the active PROTAC, inactive control, or vehicle for a shorter time course (e.g., 2-6 hours). Co-treat with a proteasome inhibitor for the last few hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Pre-clear the lysates and then immunoprecipitate the target protein using a specific antibody and Protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear of high molecular weight bands indicates successful ubiquitination.
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows.
Caption: PROTAC-mediated protein degradation signaling pathway.
Caption: General experimental workflow for PROTAC validation.
Caption: Logical relationship of active vs. inactive control PROTACs.
By diligently performing these control experiments and carefully analyzing the data, researchers can build a robust and compelling case for the specific, on-target activity of their PROTAC molecules, a critical step in the journey of developing novel protein degraders as therapeutics.
A Comparative Analysis of Thalidomide-4-O-C3-NH2 Hydrochloride PROTACs: Bridging In Vitro Activity with In Vivo Efficacy
For Immediate Publication
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) that utilize Thalidomide-4-O-C3-NH2 hydrochloride as a Cereblon (CRBN) E3 ligase ligand are emerging as critical tools for researchers. This guide provides a comprehensive comparison of the in vitro and in vivo activities of these PROTACs, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to facilitate a deeper understanding of the transition from benchtop assays to preclinical models.
Unveiling the Mechanism: The PROTAC-Induced Degradation Pathway
This compound serves as a crucial component in the design of heterobifunctional PROTACs. One end of the molecule binds to the target Protein of Interest (POI), while the thalidomide moiety recruits the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another catalytic cycle.
Performance Metrics: A Tale of Two Environments
The transition of a PROTAC from a controlled in vitro setting to a complex in vivo system is a critical step in drug development. The following tables summarize hypothetical, yet representative, data for a generic PROTAC targeting Protein X, constructed using this compound, to illustrate the key comparative parameters.
Table 1: In Vitro Activity Profile
| Parameter | Cell Line | Value | Description |
| DC50 | Cancer Cell Line A | 50 nM | Concentration for 50% maximal degradation of Protein X. |
| Dmax | Cancer Cell Line A | >95% | Maximum percentage of Protein X degradation. |
| Cell Viability IC50 | Cancer Cell Line A | 100 nM | Concentration for 50% inhibition of cell growth. |
| CRBN Engagement | 293T Cells | Confirmed | PROTAC binds to Cereblon in a cellular context. |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Animal Model | Value | Description |
| Tumor Growth Inhibition (TGI) | Mouse Xenograft | 65% at 50 mg/kg | Reduction in tumor volume compared to vehicle control. |
| Protein X Degradation in Tumor | Mouse Xenograft | >80% at 50 mg/kg | Extent of target protein reduction in tumor tissue. |
| Plasma Half-life (t½) | Mouse | 4 hours | Time for the PROTAC concentration in plasma to reduce by half. |
| Bioavailability (F%) | Mouse (Oral) | 30% | Fraction of the administered dose that reaches systemic circulation. |
Deciphering the Data: Experimental Protocols in Detail
Reproducible and rigorous experimental design is the bedrock of reliable drug discovery. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Experimental Protocols
1. Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture: Plate cells (e.g., Cancer Cell Line A) at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against the target protein (Protein X) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
2. Cell Viability Assay (e.g., MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Experimental Protocol
1. Mouse Xenograft Model for Efficacy Studies
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the PROTAC (e.g., 50 mg/kg, intraperitoneally or orally) and vehicle control according to the determined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for target protein degradation).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Concluding Remarks
The successful development of PROTACs hinges on a thorough understanding of their performance both in vitro and in vivo. While potent in vitro degradation is a prerequisite, factors such as pharmacokinetics, tissue distribution, and on-target engagement in a complex biological system ultimately determine the in vivo efficacy. The use of standardized and well-detailed protocols is paramount for generating high-quality, reproducible data that can confidently guide the progression of promising PROTAC candidates from the laboratory to the clinic. This guide serves as a foundational resource for researchers embarking on this translational journey with this compound-based PROTACs.
A Head-to-Head Comparison of Thalidomide Analogs in PROTAC Design: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is essential for achieving potent and selective protein degradation. A critical component of many successful PROTACs is the E3 ligase-recruiting moiety, with thalidomide and its analogs being among the most widely used ligands for the Cereblon (CRBN) E3 ligase. This guide provides a comprehensive head-to-head comparison of thalidomide analogs in PROTAC design, summarizing key experimental data and providing detailed methodologies to inform the development of next-generation protein degraders.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] They are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for efficient and specific degradation.[2] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the CRBN E3 ligase.[3][4] The choice of the thalidomide analog can significantly impact the efficacy, stability, and physicochemical properties of the resulting PROTAC.[3]
Comparative Analysis of Thalidomide Analogs as CRBN Ligands
While thalidomide itself is a potent CRBN ligand, its analogs, lenalidomide and pomalidomide, have emerged as preferred choices in many PROTAC applications. This preference is often attributed to their potentially stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation.[5] Furthermore, the amino group on the phthalimide ring of pomalidomide offers a versatile attachment point for the linker that is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[5]
Studies have also suggested that lenalidomide-based PROTACs may possess more favorable physicochemical properties compared to their thalidomide-based counterparts, potentially leading to improved metabolic and chemical stability.[3] However, the optimal choice of a thalidomide analog is often target- and cell-line dependent, necessitating empirical evaluation.[6]
Quantitative Data Presentation
The following table summarizes the performance of PROTACs utilizing different thalidomide analogs, targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy. It is important to note that the data is compiled from different studies, and experimental conditions may vary, which can influence the results.[5]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [7] |
| dBET1 | Thalidomide | BRD4 | MV4;11 | 4 | > 98 | |
| A1874 | Lenalidomide | BRD4 | RS4;11 | 1.5 | ~90 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide analog-based degraders.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the reduction in target protein levels following PROTAC treatment.[7][8]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: After treatment, aspirate the media and wash the cells with ice-cold PBS.[8] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[8]
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Denature the proteins by boiling in Laemmli sample buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the intensity of the bands using densitometry software to determine the DC50 and Dmax values.[8]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).[3][6]
-
Sample Preparation: Prepare purified protein (either the target protein or CRBN) and the PROTAC solution in the same buffer. Precise buffer matching is crucial to minimize heats of dilution.[3]
-
ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe. Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.[3]
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the Kd.[3]
Mass Spectrometry-Based Quantitative Proteomics for Selectivity
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.[2][7]
-
Cell Culture and Treatment: Culture cells and treat them with the PROTAC at a concentration at or near the DC50 value for the target protein, along with a vehicle control.[7]
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a urea-based lysis buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Analyze the data to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
validating downstream signaling effects of Thalidomide-4-O-C3-NH2 hydrochloride induced degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Thalidomide and its analogs have become integral components of many PROTACs, serving as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive comparison of validating the downstream signaling effects of PROTACs incorporating Thalidomide-4-O-C3-NH2 hydrochloride against alternative PROTAC designs. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular mechanisms and workflows.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a linker used in PROTAC technology.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Comparative Analysis of CRBN- and VHL-Based PROTACs
The choice of E3 ligase can significantly influence the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. The two most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][4]
Key Differences Between CRBN and VHL-Based PROTACs:
| Feature | CRBN-Based PROTACs (e.g., using Thalidomide derivatives) | VHL-Based PROTACs |
| Ligand Properties | Smaller, often with better drug-like properties.[5] | Generally larger and more complex. |
| Tissue Expression | Ubiquitously expressed, particularly high in hematopoietic cells.[] | Broadly expressed, but can be low in certain solid tumors.[] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytoplasmic.[] |
| Ternary Complex Kinetics | Fast turn-over rates, potentially advantageous for rapidly dividing cells.[] | Form relatively long-lived complexes, suitable for more stable target proteins.[] |
| Off-Target Effects | Can induce degradation of neosubstrate zinc-finger transcription factors.[7] | Generally considered to have a narrower substrate scope and fewer off-target effects.[] |
Quantitative Data Presentation: Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is a well-studied target in cancer therapy. The following tables summarize representative data for PROTACs targeting BRD4, illustrating the performance of different E3 ligase recruiters.
Table 1: Quantitative Proteomics Data for a Thalidomide-Based BRD4 PROTAC
This data is representative of a study on a thalidomide-PEG-BRD4 PROTAC and illustrates typical results.[8]
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Remarks |
| BRD4 | -2.5 | < 0.01 | On-target degradation |
| BRD2 | -1.8 | < 0.05 | Related family member, often degraded |
| BRD3 | -1.5 | < 0.05 | Related family member, often degraded |
| c-MYC | -1.2 | < 0.05 | Downstream target of BRD4 |
| POLR2A | -0.5 | > 0.05 | No significant change |
| GAPDH | 0.1 | > 0.05 | Housekeeping protein |
| CRBN | 0.2 | > 0.05 | E3 Ligase |
Table 2: Degradation Parameters of a Pomalidomide-Based BRD4 PROTAC
Pomalidomide is a thalidomide analog that often exhibits stronger binding to CRBN.[9]
| Cell Line | DC50 (nM) | Dmax (%) |
| RS4;11 | 0.8 | >95 |
| MV-4-11 | 1.2 | >95 |
Table 3: Comparison of VHL- and CRBN-Based FLT3 Degraders
FMS-like tyrosine kinase 3 (FLT3) is a target in acute myeloid leukemia. This table provides a qualitative comparison based on available data.[4]
| PROTAC Type | FLT3 Binder | DC50 | Dmax | Downstream Effect |
| VHL-Based | Quizartinib | <10 nM | >90% | Significant inhibition of p-STAT5 |
| CRBN-Based | Gilteritinib | <50 nM | >80% | Potent inhibition of cell proliferation |
Note: The specific FLT3 binder, linker, and experimental conditions vary between these studies, which can influence the results.[4]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Thalidomide-4-O-C3-NH2 Hydrochloride: A Focus on E3 Ligase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thalidomide-4-O-C3-NH2 hydrochloride's interaction with its primary E3 ligase target, Cereblon (CRBN), and discusses its potential for cross-reactivity with other E3 ligases such as VHL, MDM2, and IAPs. This analysis is supported by experimental data from studies on thalidomide and its analogs, detailed experimental protocols, and illustrative diagrams to clarify complex biological pathways and experimental workflows.
This compound is a functionalized ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide, it is designed to recruit the E3 ubiquitin ligase Cereblon (CRBN), a key component of the Cullin-4 RING E3 ligase complex (CRL4-CRBN).[1][2][3] The primary function of this ligand within a PROTAC is to bring a target protein into proximity with CRBN, leading to the target's ubiquitination and subsequent degradation by the proteasome. While thalidomide and its analogs, including lenalidomide and pomalidomide, are well-established as CRBN ligands, their selectivity across the broader E3 ligase family is a critical aspect of their utility and potential off-target effects.
Quantitative Data on E3 Ligase Binding Affinity
| Compound | E3 Ligase | Binding Affinity (Kd or IC50) | Assay Method |
| Thalidomide | Cereblon (CRBN) | ~250 nM (Kd) | Not specified |
| Lenalidomide | Cereblon (CRBN) | Stronger than thalidomide | Not specified |
| Pomalidomide | Cereblon (CRBN) | 13 nM (IC50) | TNF-α inhibition assay |
| Iberdomide | Cereblon (CRBN) | ~150 nM (IC50) | Cereblon-binding affinity assay |
| Thalidomide Analogs | VHL, MDM2, IAPs | No significant binding reported | Various |
This table summarizes representative binding affinity data for thalidomide and its analogs with Cereblon. The lack of reported significant binding to other E3 ligases like VHL, MDM2, and IAPs across numerous studies underscores their selectivity.
Experimental Protocols for Assessing E3 Ligase Cross-Reactivity
Several robust experimental methods are employed to determine the binding affinity and selectivity of E3 ligase ligands and the efficacy of the PROTACs they are part of.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay ideal for high-throughput screening of molecular interactions, including the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).[4][5]
Protocol Outline:
-
Reagent Preparation:
-
Recombinant, tagged target protein (e.g., His-tagged).
-
Recombinant, tagged E3 ligase complex (e.g., Biotin-CRBN/DDB1).
-
AlphaScreen donor beads (e.g., Streptavidin-coated).
-
AlphaScreen acceptor beads (e.g., Nickel chelate-coated).
-
Serial dilutions of the PROTAC or E3 ligase ligand.
-
-
Assay Procedure (384-well format):
-
Add the tagged E3 ligase complex to the wells.
-
Add the serial dilutions of the PROTAC.
-
Add the tagged target protein.
-
Incubate to allow for complex formation.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-compatible reader. The signal generated is proportional to the amount of ternary complex formed. A decrease in signal in a competition assay indicates binding of a test ligand.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions within a cellular context. It can be used to confirm the formation of the ternary complex inside cells.[6][7][8]
Protocol Outline:
-
Cell Treatment:
-
Culture cells expressing the target protein and the E3 ligase of interest.
-
Treat cells with the PROTAC molecule and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
-
Cell Lysis:
-
Harvest and lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to the E3 ligase (e.g., anti-CRBN) or the target protein.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS-based methods, particularly native mass spectrometry, can be used to directly observe the formation of the ternary complex and to quantify its components.[9][10][11]
Protocol Outline:
-
Sample Preparation:
-
Incubate purified recombinant target protein, E3 ligase complex, and the PROTAC molecule in a suitable buffer.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into a mass spectrometer under non-denaturing (native) conditions.
-
Acquire mass spectra to detect the intact ternary complex and binary complexes (PROTAC-target and PROTAC-E3 ligase).
-
-
Data Analysis:
-
Determine the mass of the detected complexes to confirm their composition.
-
Quantify the relative abundance of the different species (unbound proteins, binary complexes, ternary complex) to assess the efficiency of ternary complex formation.
-
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-4-O-C3-NH2 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds such as Thalidomide-4-O-C3-NH2 hydrochloride are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this synthetic cereblon-based E3 ligase ligand-linker, which is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is based on the parent compound, thalidomide, and its analogs. All disposal procedures must be conducted in strict accordance with local, regional, and national regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for the parent compound, thalidomide, which should be considered as a baseline for handling and disposal procedures.
| Property | Value |
| Molecular Formula | C13H10N2O4 (Thalidomide) |
| Molecular Weight | 258.23 g/mol (Thalidomide) |
| Physical State | Solid |
| Known Hazards | Known human teratogen, potential for reproductive harm, toxic if swallowed. |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols: General Disposal Procedure
This protocol provides a step-by-step guide for the safe disposal of this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Designated, sealable, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.
-
For chemical degradation: Sodium hydroxide (NaOH) solution (e.g., 1M), pH meter or pH paper, and a suitable reaction vessel within a fume hood.
Procedure:
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form (solid or in solution).
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including contaminated gloves, weigh boats, and pipette tips, in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated Labware: Disposable labware should be placed in the solid waste container. Non-disposable glassware should be decontaminated using a validated procedure or disposed of as hazardous waste. Consult your EHS department for appropriate decontamination methods.
-
-
Chemical Degradation (Optional but Recommended):
-
Thalidomide and its analogs are susceptible to base-catalyzed hydrolysis.[2] This step can be performed to degrade the compound before final disposal, adding a layer of safety. This procedure must be performed in a certified chemical fume hood.
-
For liquid waste containing this compound, slowly add a 1M NaOH solution to raise the pH to >11.[2]
-
Stir the solution at room temperature for a minimum of 24 hours to facilitate hydrolysis.
-
Neutralize the solution to a pH between 6 and 8 with an appropriate acid (e.g., hydrochloric acid) before collecting it in the designated hazardous liquid waste container.
-
Note: The efficacy of this degradation for this specific analog has not been formally documented. Consult with your EHS department before implementing this step.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Documentation:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[5]
-
Ensure all federal, state, and local regulations for hazardous waste disposal are followed.[2][3][6]
-
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling Thalidomide-4-O-C3-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Thalidomide-4-O-C3-NH2 hydrochloride. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance. Thalidomide and its analogs are potent compounds with significant health risks, including severe teratogenicity.[1][2][3]
Hazard Identification and Engineering Controls
This compound, as an analog of thalidomide, should be handled as a potent and hazardous compound. The primary risks include teratogenicity (potential to cause birth defects) and other toxic effects.[1][2][3] All male and female personnel of reproductive potential must be fully aware of these risks and take extreme precautions.[1][3]
Engineering Controls are the first line of defense:
-
Containment: All handling of the solid compound or solutions should be performed within a certified chemical fume hood, glove box, or other suitable containment enclosure to minimize inhalation exposure.[4][5] For highly potent compounds, flexible containment glove bag technology can significantly lower exposure risk.[4]
-
Ventilation: Ensure adequate ventilation in the laboratory space where the compound is stored and handled.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | N95 Respirator or higher (e.g., PAPR) | A respirator is crucial when handling the powder outside of a containment system (e.g., during unpacking) to prevent inhalation.[6] Surgical masks do not offer adequate protection.[6] For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[4][5] |
| Hands | Double Gloving (Chemo-rated) | Wear two pairs of nitrile gloves. Check for compatibility with thalidomide and the solvents in use.[7] Change gloves immediately if contaminated and inspect them before use.[8] |
| Body | Disposable Gown or Coverall | A long-sleeved, disposable gown that closes in the back is required.[6] For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[6] Protective clothing made from materials like Tyvek® provides an effective barrier.[9] |
| Eyes | Safety Goggles or Face Shield | Wear tightly fitting safety goggles.[8] A face shield can offer additional protection against splashes.[6] |
| Feet | Shoe Covers | Disposable shoe covers must be worn over footwear to prevent tracking contamination.[6] |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Weighing:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
Donning PPE: Before entering the designated area, put on all required PPE as specified in the table above.
-
Containment: Perform all manipulations, including weighing and solution preparation, within a certified chemical fume hood or glove box.
-
Spill Kit: Ensure a spill kit specifically for hazardous drugs is readily available.
3.2. Solution Preparation:
-
Solvent Handling: Handle all solvents under the fume hood.
-
Dissolution: If heating or sonication is required for dissolution, ensure the container is appropriately sealed to prevent aerosol generation.[10]
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and appropriate hazard warnings.
3.3. Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[7][11]
Disposal Plan
All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.[12][13][14]
4.1. Waste Segregation:
-
Trace Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, shoe covers, wipes, empty containers) are considered trace hazardous waste.
-
Bulk Waste: Unused or expired compounds, and solutions containing the compound, are considered bulk hazardous waste.
4.2. Waste Containers:
-
Hazardous Pharmaceutical Waste: Place all trace and bulk hazardous waste into designated, clearly labeled, black pharmaceutical waste containers.[12][13][15] These containers must be leak-proof and have a secure lid.
-
Sharps: Any needles or syringes used must be disposed of in a designated sharps container for hazardous waste.[15]
4.3. Final Disposal:
-
Incineration: Hazardous pharmaceutical waste must be disposed of via incineration at a permitted facility.[4][12][13] Do not dispose of this waste in regular trash or down the sewer.[13][15]
-
Transport: The transport of hazardous waste must be conducted by a licensed carrier and accompanied by a hazardous waste manifest.[12]
Below is a workflow diagram illustrating the safe handling and disposal process.
Caption: Safe handling and disposal workflow.
References
- 1. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. research.uga.edu [research.uga.edu]
- 8. targetmol.com [targetmol.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 15. securewaste.net [securewaste.net]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
